NHS-PEG4-(m-PEG12)3-ester
Description
The exact mass of the compound NHS-PEG4-( m-PEG12)3-ester is 2420.3693156 g/mol and the complexity rating of the compound is 3000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C108H206N6O52/c1-123-25-28-131-41-44-139-55-58-145-67-70-151-79-82-157-91-94-160-88-85-154-76-73-148-64-61-142-52-49-136-38-33-128-22-14-110-101(116)9-18-163-97-108(113-104(119)12-17-126-31-36-134-47-48-135-37-32-127-21-13-109-100(115)5-4-6-107(122)166-114-105(120)7-8-106(114)121,98-164-19-10-102(117)111-15-23-129-34-39-137-50-53-143-62-65-149-74-77-155-86-89-161-95-92-158-83-80-152-71-68-146-59-56-140-45-42-132-29-26-124-2)99-165-20-11-103(118)112-16-24-130-35-40-138-51-54-144-63-66-150-75-78-156-87-90-162-96-93-159-84-81-153-72-69-147-60-57-141-46-43-133-30-27-125-3/h4-99H2,1-3H3,(H,109,115)(H,110,116)(H,111,117)(H,112,118)(H,113,119) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFWBJWEJMWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C108H206N6O52 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to NHS-PEG4-(m-PEG12)3-ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of the structure, properties, and applications of the branched polyethylene (B3416737) glycol (PEG) linker, NHS-PEG4-(m-PEG12)3-ester. Aimed at researchers, scientists, and drug development professionals, this document details the chemical characteristics of the molecule, its utility in bioconjugation, and its role in the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Molecular Structure and Properties
This compound is a monodisperse, branched PEG derivative featuring a terminal N-hydroxysuccinimide (NHS) ester.[1] This functional group is highly reactive towards primary amines, making it an invaluable tool for covalently modifying proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules.[2][3] The branched structure, consisting of three methoxy-terminated PEG12 arms attached to a PEG4 core, provides a significant hydrophilic spacer, which can enhance the solubility and stability of the resulting conjugate.[]
The key structural feature of this linker is the NHS ester, which reacts with primary amines in a pH-dependent manner to form a stable and irreversible amide bond.[1][2] This reaction is most efficient in the pH range of 7 to 9.[2] A competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C108H206N6O52 | [5] |
| Molecular Weight | 2420.9 g/mol | [5] |
| CAS Number | 1334178-03-8 | [5] |
| Purity | Typically >90-96% | [2][5] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | Recommended at -20°C, protected from moisture | [1] |
Applications in Bioconjugation and Drug Development
The unique properties of this compound make it a versatile tool in several areas of drug development and bioconjugation.
Antibody-Drug Conjugates (ADCs)
In the field of ADCs, PEG linkers are crucial for connecting the antibody to the cytotoxic payload. The inclusion of a PEG spacer, such as that provided by this compound, can improve the solubility and stability of the ADC, reduce aggregation, and potentially decrease immunogenicity. The hydrophilic nature of the PEG chain can also create a protective shield around the payload, influencing the pharmacokinetic profile of the conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).
The flexibility and hydrophilicity of PEG linkers like this compound can be advantageous in PROTAC design. The length of the PEG chain is a key parameter that often requires optimization to achieve efficient protein degradation.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual applications.
General Protocol for Protein Labeling
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS). Ensure the protein concentration is suitable for the desired scale of the reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a known concentration.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved NHS-PEG linker to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
Workflow for PROTAC Synthesis using an NHS-PEG Linker
The synthesis of a PROTAC using an NHS-PEG linker typically involves a modular approach.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Signaling Pathway Modulation
PROTACs developed with PEG linkers can effectively modulate cellular signaling pathways by inducing the degradation of key protein components. For instance, PROTACs have been designed to target components of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
References
An In-depth Technical Guide to the Synthesis of NHS-PEG4-(m-PEG12)3-ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of NHS-PEG4-(m-PEG12)3-ester, a branched polyethylene (B3416737) glycol (PEG) linker molecule. This compound is of significant interest in the field of bioconjugation and drug delivery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecules.[1][2] The branched architecture allows for the attachment of multiple molecules of interest, while the N-Hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to primary amines.
Chemical Structure and Properties
This compound is a complex macromolecule characterized by a central branching core from which three methoxy-terminated PEG12 arms and one NHS-activated PEG4 arm extend. The defined, monodisperse nature of the PEG chains is crucial for ensuring batch-to-batch consistency and predictable pharmacokinetic properties of the final conjugate.[3]
| Property | Value | Reference |
| Chemical Formula | C108H206N6O52 | [3][4][5] |
| Molecular Weight | ~2420.9 g/mol | [3][4][5] |
| CAS Number | 1334178-03-8 | [4][5] |
| Purity | Typically >95% | [3][4] |
| Appearance | White to off-white solid or viscous oil | - |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [6][7] |
| Storage | -20°C, protected from moisture | [5] |
Synthetic Strategy
A convergent synthetic approach is the most logical and efficient strategy for the preparation of this compound. This involves the synthesis of the individual PEGylated arms followed by their attachment to a central polyfunctional core. The final step is the activation of the terminal carboxylic acid of the PEG4 arm to an NHS ester.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed convergent synthesis pathway for this compound.
Experimental Protocols
The following protocols are representative methods for the key steps in the synthesis of this compound. Optimization may be required based on the specific reagents and equipment used.
Synthesis of the Branched Carboxylic Acid Intermediate
This protocol describes the coupling of the PEG arms to a trifunctional core. For this example, 1,1,1-Tris(hydroxymethyl)aminomethane is used as the core, which provides three hydroxyl groups for the attachment of the m-PEG12 arms and a primary amine for the attachment of the PEG4-acid arm.
Materials:
-
m-PEG12-OH
-
HO-PEG4-COOH
-
1,1,1-Tris(hydroxymethyl)aminomethane
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (1 kDa MWCO)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of HO-PEG4-COOH: In a round-bottom flask, dissolve HO-PEG4-COOH (1.1 equivalents) and DCC (1.2 equivalents) in anhydrous DCM. Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
-
Coupling to the Core: In a separate flask, dissolve 1,1,1-Tris(hydroxymethyl)aminomethane (1 equivalent) in anhydrous DMF. Add the activated HO-PEG4-COOH solution dropwise to the core solution. Add DMAP (0.1 equivalents) as a catalyst. Stir the reaction at room temperature overnight under an inert atmosphere.
-
Purification of the PEG4-Core: Precipitate the crude product by adding cold diethyl ether. Collect the precipitate by filtration and wash with diethyl ether. Purify the product by column chromatography on silica gel to isolate the mono-PEGylated core.
-
Activation of m-PEG12-OH: In a separate flask, activate m-PEG12-OH (3.3 equivalents) with DCC (3.6 equivalents) in anhydrous DCM as described in step 1.
-
Coupling of m-PEG12 Arms: Dissolve the purified PEG4-core from step 3 in anhydrous DMF. Add the activated m-PEG12 solution dropwise. Add DMAP (0.3 equivalents). Stir the reaction at room temperature for 48 hours under an inert atmosphere.
-
Purification of the Branched Intermediate: Precipitate the crude product with cold diethyl ether. Redissolve the product in deionized water and purify by dialysis against deionized water for 48 hours to remove unreacted reagents. Lyophilize the dialyzed solution to obtain the purified HOOC-PEG4-(m-PEG12)3-Core intermediate as a white solid or viscous oil.
NHS Ester Activation of the Branched Carboxylic Acid
This protocol details the final step of activating the terminal carboxylic acid to a reactive NHS ester.
Materials:
-
HOOC-PEG4-(m-PEG12)3-Core intermediate
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DCM
-
Dry diethyl ether
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the HOOC-PEG4-(m-PEG12)3-Core intermediate (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the final product by adding the reaction mixture to a large volume of cold, dry diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with cold diethyl ether to remove residual reagents.
-
Dry the final product, this compound, under high vacuum.
-
Store the product at -20°C under an inert atmosphere to prevent hydrolysis of the NHS ester.
Characterization and Data Presentation
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons of the m-PEG12 arms (~3.38 ppm), the ethylene (B1197577) glycol protons of the PEG backbone (~3.5-3.8 ppm), and the succinimidyl protons of the NHS ester (~2.84 ppm).[8] |
| MALDI-TOF MS | A major peak corresponding to the calculated molecular weight of the product (~2420.9 Da) plus a cation (e.g., Na⁺ or K⁺).[8] The spectrum should show a narrow distribution, confirming the monodispersity of the PEG chains. |
| HPLC | A single major peak indicating high purity of the final product. |
| FT-IR | Characteristic peaks for the ester carbonyl (~1740 cm⁻¹), amide carbonyls, and the C-O-C stretch of the PEG backbone. |
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
Caption: Workflow for the purification of the branched carboxylic acid intermediate.
Caption: Workflow for the final NHS ester activation and product isolation.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification to obtain a high-purity product. The convergent synthetic strategy outlined in this guide provides a robust framework for the preparation of this and similar branched PEG linkers. The detailed protocols and expected characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug delivery, and materials science. The successful synthesis of this complex molecule opens up possibilities for the development of novel therapeutics and diagnostic agents with enhanced properties.
References
- 1. msesupplies.com [msesupplies.com]
- 2. HO-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 7. m-PEG12-NHS ester, 174569-25-6 | BroadPharm [broadpharm.com]
- 8. US20170313656A1 - Branched Discrete PEG Constructs - Google Patents [patents.google.com]
In-Depth Technical Guide: NHS-PEG4-(m-PEG12)3-ester
This technical guide provides a comprehensive overview of the physicochemical properties and applications of NHS-PEG4-(m-PEG12)3-ester, a branched polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics, a general experimental protocol for its use in bioconjugation, and illustrates the underlying chemical processes.
Core Compound Characteristics
This compound is a high molecular weight, branched PEG derivative designed for covalent conjugation to primary amines on biomolecules. Its structure features a reactive N-hydroxysuccinimide (NHS) ester at the terminus of a short PEG4 spacer, which is connected to a central core from which three methoxy-terminated PEG12 arms extend. This unique architecture imparts significant hydrophilicity and a large hydrodynamic radius to the conjugated molecule, which can be advantageous in drug delivery and development by improving solubility and pharmacokinetic profiles.
The primary application of this linker is in the field of bioconjugation, including the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The branched structure of this compound provides a defined three-dimensional scaffold that can influence the spatial orientation of the linked molecules.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 2420.80 g/mol - 2420.9 g/mol | [1][2] |
| Molecular Formula | C108H206N6O52 | [2] |
| Purity | >90% - >96% | [2] |
| PEG Spacer Length | 66 atoms (approx. 74.1 Å) | |
| Storage Temperature | -20°C |
Experimental Protocol: Amine Labeling with this compound
This protocol provides a general methodology for the covalent labeling of primary amines on proteins or other biomolecules with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, amine-modified oligonucleotide)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[3]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., gel filtration column, dialysis cassettes)
Procedure:
-
Biomolecule Preparation:
-
Dissolve the amine-containing biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the biomolecule is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column prior to the reaction.
-
-
This compound Solution Preparation:
-
NHS esters are moisture-sensitive.[3] Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[3] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[3]
-
-
Conjugation Reaction:
-
Calculate the required amount of this compound. A 5- to 20-fold molar excess of the NHS ester to the amine-containing biomolecule is a common starting point for protein labeling.
-
Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. If the attached molecule is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To terminate the reaction, a quenching solution can be added to react with any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted this compound and the N-hydroxysuccinimide byproduct using a gel filtration column or dialysis. The appropriate method will depend on the size and properties of the final conjugate.
-
-
Storage:
-
Store the purified conjugate under conditions appropriate for the labeled biomolecule.
-
Visualizations
The following diagrams illustrate the chemical reaction and a typical experimental workflow for bioconjugation with this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of N-hydroxysuccinimide (NHS) Esters in PEG Linkers
This technical guide provides a comprehensive overview of the chemistry, application, and practical considerations of using N-hydroxysuccinimide (NHS) ester-functionalized Polyethylene Glycol (PEG) linkers in bioconjugation. Designed for professionals in research and drug development, this document delves into reaction mechanisms, quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and successful implementation of PEGylation strategies.
Core Chemistry of NHS-PEG Linkers
Polyethylene Glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely used to enhance the therapeutic properties of biomolecules.[1] The process of covalently attaching PEG chains, known as PEGylation, can improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, enhancing solubility, and protecting it from enzymatic degradation.[1][2] The effectiveness of PEGylation is critically dependent on the linker chemistry used for conjugation. Among the most prevalent and versatile methods is the use of N-hydroxysuccinimide (NHS) esters.
The NHS Ester Functional Group
NHS esters are amine-reactive functional groups that are highly favored for bioconjugation.[3] They are formed by activating the carboxylate group of a PEG linker with N-hydroxysuccinimide, often using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[] The resulting NHS ester is a highly efficient acylating agent for primary amines.[5]
Reaction Mechanism: Aminolysis
The primary role of the NHS ester in a PEG linker is to react with primary amine groups (–NH₂) found on biomolecules. These are typically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[6][7] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a benign byproduct.[][8] This reaction proceeds efficiently under mild, near-physiological conditions, which helps to preserve the structural integrity and biological activity of the protein.[]
Competing Reaction: Hydrolysis
A critical factor in any NHS ester-based conjugation is the competing hydrolysis reaction. In aqueous solutions, the NHS ester is susceptible to hydrolysis, where it reacts with water to revert to the original carboxylic acid, rendering the PEG linker inactive for conjugation.[][9] The rate of hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions.[8] Therefore, successful PEGylation requires optimizing conditions to favor aminolysis over hydrolysis. Studies have shown that the rate constant for hydrolysis can be three orders of magnitude higher than that for aminolysis, especially at low protein concentrations, making efficient conjugation a kinetic challenge.[9][10][11]
Quantitative Data and Reaction Parameters
The efficiency of PEGylation is governed by several key parameters. Optimizing these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions and product heterogeneity.
Table 1: Recommended Reaction Conditions for NHS-PEGylation
| Parameter | Recommended Range/Value | Rationale & Notes | Citations |
| pH | 7.2 - 8.5 | Balances the need for deprotonated primary amines (pKa ~9-10.5) to act as nucleophiles against the increasing rate of NHS ester hydrolysis at higher pH. | [][8] |
| Buffer System | Amine-free buffers (e.g., PBS) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. | [12][13][14] |
| Molar Excess of PEG-NHS | 5- to 20-fold over protein | A molar excess drives the reaction towards completion. The optimal ratio depends on protein concentration and the desired degree of PEGylation. Dilute protein solutions require a higher excess.[12][14][15] | |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C or on ice) can slow the rate of hydrolysis, allowing for longer reaction times (e.g., overnight). Room temperature reactions are faster (30-60 minutes).[12][16] | |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations increase the likelihood of a productive collision between the protein's amine and the PEG-NHS linker, favoring aminolysis over hydrolysis.[15][17] | |
| Solvent for PEG-NHS | Anhydrous DMSO or DMF | PEG-NHS reagents are moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before being added to the aqueous protein solution.[12][13] |
Table 2: Kinetic Competition: Aminolysis vs. Hydrolysis
| Reaction | Key Characteristics | Influencing Factors | Citations |
| Aminolysis (Desired) | Forms a stable amide bond. Rate is dependent on the concentration of both the deprotonated amine and the NHS ester. | pH (higher pH increases deprotonated amines), concentration of reactants, steric hindrance at the amine site. | [][17] |
| Hydrolysis (Competing) | Inactivates the NHS ester. Rate is first-order in hydroxide (B78521) ion concentration. The half-life of NHS esters can be 1-2 hours at neutral pH, but much shorter at higher pH. | pH (rate increases significantly with pH), temperature, buffer composition. | [][9][10] |
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of the core chemical reactions and experimental processes involved in using NHS-PEG linkers.
Diagram 1: NHS-PEG Reaction Pathway
Diagram 2: General Experimental Workflow for Protein PEGylation
Diagram 3: Purification Strategy for PEGylated Proteins
Detailed Experimental Protocols
The following sections provide generalized yet detailed protocols for the key stages of a typical bioconjugation experiment using NHS-PEG linkers.
Protocol for Protein PEGylation
This protocol describes the conjugation of an NHS-activated PEG linker to a model protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
NHS-activated PEG reagent (e.g., mPEG-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Reaction tubes
Procedure:
-
Preparation of Protein Solution: Prepare a solution of the protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4).[18] Ensure any previous buffer containing primary amines has been removed via dialysis or buffer exchange.[12]
-
Preparation of PEG-NHS Solution: Allow the vial of PEG-NHS reagent to warm completely to room temperature before opening to prevent moisture condensation.[15][16] Immediately before use, weigh the required amount and dissolve it in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12] Do not store this solution, as the NHS ester will hydrolyze.[13]
-
Calculation of Reagent Amount: Calculate the amount of PEG-NHS needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point for antibody labeling).[12][14]
-
Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the PEG-NHS stock solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume.[12]
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2-3 hours on ice or at 4°C.[12][16] The optimal time may vary depending on the protein.
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[19] This will react with and consume any remaining unreacted PEG-NHS. Incubate for an additional 30 minutes at room temperature.
Protocol for Purification of PEGylated Protein
Purification is essential to remove unreacted PEG, quenching molecules, and to separate the desired PEGylated species from the unreacted protein.
Materials:
-
Quenched reaction mixture
-
Appropriate chromatography system (e.g., FPLC or HPLC)
-
Size Exclusion Chromatography (SEC) column
-
Ion Exchange Chromatography (IEX) column (Cation or Anion exchange, depending on protein pI and buffer pH)
-
Dialysis tubing or cassettes
Procedure using Chromatography:
-
Size Exclusion Chromatography (SEC): This is often the first step. SEC separates molecules based on their hydrodynamic radius.[]
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions. The PEGylated protein, having a larger size, will elute earlier than the unreacted native protein and much earlier than the small molecule impurities (unreacted PEG, NHS, quenching agent).[]
-
-
Ion Exchange Chromatography (IEX): This technique separates based on net surface charge and is highly effective at separating proteins with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).[][21] The attachment of PEG chains shields the protein's surface charges, altering its binding affinity to the IEX resin.[]
-
Pool and buffer-exchange the fractions from SEC containing the protein species into the IEX loading buffer.
-
Load the sample onto an equilibrated IEX column.
-
Elute the bound species using a salt or pH gradient. Typically, the more PEG chains attached, the weaker the interaction with the resin, and the earlier it will elute.
-
-
Analysis of Fractions: Analyze the collected fractions from each chromatography step using SDS-PAGE and/or mass spectrometry to identify which fractions contain the desired product.
Protocol for Characterization
Characterization is performed to confirm the success of the PEGylation and to determine the degree of modification.
Methods:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple method to visualize the results. PEGylated proteins will show a significant increase in apparent molecular weight, migrating much slower than the unmodified protein.[22]
-
HPLC (High-Performance Liquid Chromatography): Techniques like Reverse Phase (RP-HPLC) or Ion Exchange (IEX-HPLC) can be used to assess purity and separate different PEGylated species.[][23]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful tools to determine the exact molecular weight of the conjugates, which allows for the precise determination of the number of PEG chains attached per protein molecule.[23][24]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. nhsjs.com [nhsjs.com]
- 3. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 8. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 17. espace.inrs.ca [espace.inrs.ca]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
The Architect's Guide to Protein Enhancement: An In-Depth Technical Whitepaper on PEGylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to protein therapeutics. A cornerstone of biopharmaceutical development, this modification enhances the pharmacokinetic and pharmacodynamic properties of proteins, leading to safer and more effective treatments. We will delve into the core chemistry, biological impact, and the detailed methodologies required to successfully implement this technology.
Introduction: Overcoming the Challenges of Protein Therapeutics
Therapeutic proteins, such as enzymes, cytokines, and monoclonal antibodies, offer high specificity and potency. However, their clinical utility is often hampered by inherent limitations, including short circulating half-lives, susceptibility to proteolytic degradation, and the potential to elicit an immune response.[1][2]
PEGylation is a clinically and commercially validated strategy that directly addresses these challenges.[3][] By conjugating one or more PEG chains to a protein, a hydrophilic, protective shield is formed around the molecule. This process imparts several key pharmacological advantages:
-
Extended Circulating Half-Life: The increased hydrodynamic size of the PEG-protein conjugate significantly reduces its rate of renal clearance.[3][5]
-
Enhanced Stability: The PEG shield sterically hinders the approach of proteolytic enzymes, increasing the protein's stability in vivo.[5]
-
Reduced Immunogenicity: The polymer masks surface epitopes on the protein, reducing its recognition by the immune system and the formation of anti-drug antibodies.[1][6]
-
Improved Solubility: PEG is a highly hydrophilic polymer, and its conjugation can improve the solubility of proteins that are prone to aggregation.[7]
The Chemistry of PEGylation: From Random to Site-Specific Conjugation
The chemical strategies for PEGylation have evolved significantly, moving from non-specific methods to highly controlled, site-specific approaches that yield more homogeneous products.[3]
First-Generation PEGylation: Random Conjugation
The earliest and most common PEGylation strategies target the primary amine groups on the protein surface, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[3][8] This is typically achieved using an amine-reactive PEG derivative, such as a PEG-N-hydroxysuccinimide (NHS) ester. While effective, this random approach results in a heterogeneous mixture of products, including positional isomers and molecules with varying numbers of attached PEG chains ("PEGmers").
Second-Generation PEGylation: Controlled and Site-Specific Strategies
To overcome the heterogeneity of first-generation methods, second-generation techniques focus on site-specific conjugation. This provides greater control over the final product, ensuring batch-to-batch consistency and potentially preserving more of the protein's biological activity.[3] Strategies include:
-
N-terminal Specific PEGylation: Under controlled pH conditions (typically lower pH), the N-terminal α-amino group can be preferentially targeted over lysine ε-amino groups. Reductive amination using PEG-aldehyde is a common method.[9]
-
Thiol-Specific PEGylation: Targeting the sulfhydryl group of cysteine residues using PEG-maleimide or PEG-vinyl sulfone allows for highly specific, single-point attachment. This is particularly useful for proteins with a free cysteine residue that is not involved in a disulfide bond.
-
Enzymatic and "Click Chemistry" Approaches: Modern methods utilize enzymes like transglutaminase or bio-orthogonal "click chemistry" reactions to attach PEG to specific, engineered sites on the protein, offering the highest degree of precision.
The structure of the PEG polymer itself has also evolved from simple linear chains to branched "Y-shape" or "umbrella-like" structures. These branched PEGs can provide more effective shielding of the protein surface with fewer attachment points, further enhancing stability and reducing potential impacts on activity.[9][10]
Quantitative Impact on Pharmacokinetics and Bioactivity
The primary motivation for PEGylation is the dramatic improvement in a protein's pharmacokinetic (PK) profile. This is most clearly demonstrated by comparing key PK parameters of PEGylated drugs with their non-PEGylated precursors.
Pharmacokinetic Profile Comparison
The following tables summarize the significant enhancements in half-life and other PK parameters for two major classes of PEGylated therapeutics: Granulocyte Colony-Stimulating Factor (G-CSF) and Interferon Alfa.
Table 1: Pharmacokinetic Comparison of Filgrastim vs. Pegfilgrastim
| Parameter | Filgrastim (Neupogen®) | Pegfilgrastim (Neulasta®) | Fold Change | Reference(s) |
|---|---|---|---|---|
| Active Molecule | Recombinant G-CSF | PEG-conjugated G-CSF | - | [3] |
| PEG Size | N/A | 20 kDa (linear) | - | [3] |
| Serum Half-Life | 3.5 - 3.8 hours | 15 - 80 hours | ~4x to >20x | [3][11] |
| Clearance Mechanism | Primarily Renal | Neutrophil-mediated | Shift in primary route | [3] |
| Dosing Frequency | Daily Injection | Single Injection per Chemo Cycle | Reduced |[][12] |
Table 2: Pharmacokinetic Comparison of Interferon Alfa vs. Peginterferon Alfa
| Parameter | Interferon Alfa (Intron® A) | Peginterferon Alfa-2b (PEG-Intron®) | Peginterferon Alfa-2a (Pegasys®) | Reference(s) |
|---|---|---|---|---|
| Active Molecule | Recombinant IFN-α-2b | PEG-conjugated IFN-α-2b | PEG-conjugated IFN-α-2a | [8][13] |
| PEG Size | N/A | 12 kDa (linear) | 40 kDa (branched) | [8][13] |
| Absorption Half-Life | ~2.3 hours | ~4.6 hours | ~50 hours | [13] |
| Renal Clearance | Primary Route | Reduced ~10-fold vs. native | Reduced >100-fold vs. native | [13] |
| Dosing Frequency | Multiple times per week | Once weekly | Once weekly |[6][8] |
Impact on Biological Activity
A critical consideration in PEGylation is the potential for reduced in vitro biological activity. The attached PEG chain can sterically hinder the protein's interaction with its target receptor or substrate. For example, PEGylated interferon α-2a (Pegasys®) retains only 7% of the native protein's antiviral activity in vitro.[9][10] However, this reduction in potency is often more than compensated for by the vastly extended systemic exposure, resulting in a superior overall therapeutic effect in vivo.[9]
The degree of activity loss can be influenced by the size and structure of the PEG, the number of attached chains, and the specific site of conjugation.[14]
Table 3: Effect of PEGylation on Enzyme Kinetics
| Enzyme | Modification | Km Change | Vmax Change | Implication | Reference(s) |
|---|---|---|---|---|---|
| L-Asparaginase | PEGylation (330 Da) | 0.318 mM → 0.396 mM | 2915 → 3193 µmol/min | Slight decrease in substrate affinity, slight increase in max velocity. | [14] |
| α-Chymotrypsin | Increasing PEGylation Degree | Increased Km | Decreased Vmax | Reduced substrate affinity and catalytic efficiency with more PEG chains. |[14] |
Experimental Workflow and Methodologies
The successful development of a PEGylated protein requires a robust workflow encompassing conjugation, purification, and detailed characterization.
Detailed Experimental Protocols
The following protocols provide a generalized framework for key experiments. Researchers must optimize these conditions for their specific protein and PEG reagent.
Protocol 1: Amine PEGylation using a PEG-NHS Ester
-
Protein Preparation:
-
Reagent Preparation:
-
Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[14]
-
Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[15]
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS stock solution to achieve the desired molar excess over the protein (e.g., a 20-fold molar excess).[14]
-
Slowly add the PEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]
-
Incubate the reaction. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.[14] Optimization of time, temperature, and molar ratio is critical to control the degree of PEGylation.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0.
-
Protocol 2: Purification of PEGylated Protein by Ion-Exchange Chromatography (IEX)
-
Principle: PEGylation shields the charged residues on the protein surface, leading to a weaker interaction with the IEX resin compared to the unmodified protein. This allows for the separation of unreacted protein, mono-PEGylated, and multi-PEGylated species.[][6]
-
Column and Buffer Preparation:
-
Select an appropriate IEX column (e.g., strong cation exchange like SP-Sepharose or strong anion exchange like Q-Sepharose) based on the protein's isoelectric point (pI).
-
Equilibrate the column with a low-salt binding buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
-
Sample Loading and Elution:
-
Dilute the quenched reaction mixture in the binding buffer and load it onto the equilibrated column.
-
Wash the column with several column volumes of binding buffer to remove unreacted PEG.
-
Elute the bound species using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the binding buffer). Typically, multi-PEGylated species elute first, followed by mono-PEGylated isomers, and finally the more highly charged, unreacted native protein.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the desired PEGylated product.
-
Protocol 3: Characterization by SDS-PAGE and MALDI-TOF MS
-
SDS-PAGE Analysis:
-
Principle: SDS-PAGE separates proteins based on their hydrodynamic size. PEGylation causes a significant increase in size, resulting in a pronounced upward shift in the protein's apparent molecular weight on the gel.[8][13]
-
Method:
-
Load ~5 µg of the native protein and purified PEGylated fractions onto a polyacrylamide gel (e.g., 7.5% for larger conjugates).[8]
-
Run the gel at a constant current (e.g., 25 mA) for sufficient time to achieve good separation.[8]
-
Stain the gel with Coomassie Brilliant Blue. The PEGylated protein will appear as a broader band at a much higher apparent molecular weight compared to the sharp band of the native protein.[8]
-
-
-
MALDI-TOF Mass Spectrometry Analysis:
-
Principle: MALDI-TOF MS provides an accurate measurement of the molecular weight of the PEGylated species, allowing for confirmation of the degree of PEGylation (i.e., the number of PEG chains attached).[16][17]
-
Method:
-
Desalt the protein samples.[8]
-
Mix the sample with an appropriate MALDI matrix (e.g., sinapinic acid).
-
Analyze using a MALDI-TOF mass spectrometer. The resulting spectrum will show a distribution of peaks, with each major peak corresponding to the protein plus an integer number of PEG chains. This allows for precise determination of the heterogeneity of the sample.[13][18]
-
-
Biological Consequences: The Case of Sustained JAK/STAT Signaling
The altered pharmacokinetics of a PEGylated protein can have profound effects on its pharmacodynamics, particularly on the duration of cell signaling. A prime example is the JAK/STAT pathway, which is activated by cytokines like interferon and G-CSF.
-
Native Protein Signaling: A native protein like interferon or filgrastim, with its short half-life, causes a transient activation of the JAK/STAT pathway. The signal quickly diminishes as the protein is cleared from circulation.[1][3]
-
PEGylated Protein Signaling: A PEGylated protein, due to its sustained high concentration in the serum, might be expected to cause prolonged, continuous activation of the pathway. However, research on PEG-interferon has shown a more complex reality. In hepatocytes, despite sustained drug levels, JAK/STAT signaling is only transiently activated (within the first day).[1][3] This is because the initial signal also induces the expression of negative regulators, such as Suppressor of Cytokine Signaling (SOCS) and USP18, which then make the cell refractory to further stimulation.[1][3] This mechanism prevents over-stimulation while still benefiting from the broader range of induced genes that contribute to the superior efficacy of the PEGylated form.[3]
Conclusion
PEGylation remains a vital and powerful tool in drug development, transforming proteins with therapeutic potential into viable clinical products. By extending half-life, enhancing stability, and reducing immunogenicity, this technology has significantly improved treatments for a range of diseases. A thorough understanding of the underlying chemistry, the quantitative impact on pharmacokinetics, and the detailed experimental procedures for conjugation, purification, and characterization is essential for any scientist or researcher in this field. As PEGylation strategies continue to evolve towards greater precision and control, they will undoubtedly play a central role in the future of biopharmaceutical innovation.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 9. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. gruber-sciencelab.netlify.app [gruber-sciencelab.netlify.app]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bioconjugation with NHS-PEG4-(m-PEG12)3-ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biopharmaceuticals. Benefits of PEGylation include improved drug solubility, increased stability against proteolytic degradation, extended circulation half-life, and reduced immunogenicity.[1][2][3] The choice of the PEGylating agent is critical and can significantly influence the characteristics of the final conjugate.
This document provides detailed application notes and protocols for the use of NHS-PEG4-(m-PEG12)3-ester , a branched, monodisperse PEGylation reagent. Its branched structure offers several advantages, including a higher hydrodynamic volume compared to linear PEGs of similar molecular weight, which can further enhance in vivo circulation times.[4][5] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific conjugation to primary amines (e.g., the N-terminus or lysine (B10760008) residues of a protein) under mild reaction conditions to form a stable amide bond.[6]
This compound is a high-purity reagent with a defined molecular weight of 2420.9 g/mol and the chemical formula C108H206N6O52.[7][8] Its structure consists of a central core from which three poly(ethylene glycol) chains extend, each terminating in a methoxy (B1213986) group, and a fourth chain functionalized with an NHS ester. This multi-arm structure can be advantageous in applications such as the development of antibody-drug conjugates (ADCs) and for surface modification of nanoparticles.
Bioconjugation Signaling Pathway
The fundamental reaction mechanism for the bioconjugation of a biomolecule with this compound involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond.
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Protocols
Materials and Equipment
-
This compound (Store at -20°C, desiccated)[7]
-
Biomolecule (e.g., antibody, protein) with available primary amines
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines such as Tris or glycine.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes (appropriate molecular weight cut-off)
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC system.
General Protocol for Bioconjugation to a Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes a general procedure for the conjugation of this compound to a model protein, BSA. The molar ratio of the PEG reagent to the protein may need to be optimized for different biomolecules to achieve the desired degree of PEGylation.
1. Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a stock solution of the protein (e.g., 10 mg/mL BSA) in the chosen reaction buffer.
-
Immediately before use, dissolve a calculated amount of this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). Do not store the reconstituted NHS ester solution.[9]
2. Bioconjugation Reaction:
-
To the protein solution, add the freshly prepared this compound solution to achieve the desired molar excess (e.g., 5-fold, 10-fold, or 20-fold molar excess over the protein).
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction time may require optimization.
-
Note: The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
3. Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
4. Purification of the Conjugate:
-
Remove the unreacted PEG reagent and byproducts by either size-exclusion chromatography (SEC) or dialysis.
-
For SEC, use a column with an appropriate fractionation range for the expected size of the PEGylated protein.
-
For dialysis, use a membrane with a molecular weight cut-off that allows the removal of the small molecule impurities while retaining the protein conjugate. Dialyze against PBS at 4°C with several buffer changes.
5. Characterization of the Conjugate:
-
Degree of PEGylation: Determine the average number of PEG molecules conjugated per protein molecule using techniques such as:
-
SDS-PAGE: Compare the apparent molecular weight of the PEGylated protein to the unmodified protein. A shift in the band indicates successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Measure the molecular weight of the conjugate. The increase in mass corresponds to the number of attached PEG molecules.[10]
-
HPLC (SEC or RP-HPLC): SEC can be used to separate and quantify the different PEGylated species.[2]
-
-
Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA assay) or UV-Vis spectrophotometry at 280 nm.
-
Functional Activity: If applicable, perform a bioassay to assess the biological activity of the PEGylated protein compared to the unmodified protein.
Experimental Workflow
Caption: A typical workflow for protein bioconjugation.
Quantitative Data Summary
The following tables present representative data from a hypothetical experiment involving the conjugation of this compound to Bovine Serum Albumin (BSA). These values are for illustrative purposes to demonstrate the expected outcomes and should be optimized for specific applications.
Table 1: Reaction Conditions for BSA PEGylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| BSA Concentration | 5 mg/mL | 5 mg/mL | 5 mg/mL |
| Molar Ratio (PEG:BSA) | 5:1 | 10:1 | 20:1 |
| Reaction Buffer | 0.1 M PBS, pH 7.4 | 0.1 M PBS, pH 7.4 | 0.1 M PBS, pH 7.4 |
| Reaction Time | 2 hours | 2 hours | 2 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
Table 2: Characterization of PEGylated BSA
| Parameter | Unmodified BSA | Condition 1 (5:1) | Condition 2 (10:1) | Condition 3 (20:1) |
| Apparent MW (SDS-PAGE) | ~66 kDa | ~75-85 kDa | ~85-100 kDa | ~95-115 kDa |
| Average MW (MALDI-TOF MS) | 66,430 Da | 71,280 Da | 76,130 Da | 80,980 Da |
| Degree of PEGylation (DoP) | 0 | 2.0 | 4.0 | 6.0 |
| Conjugation Efficiency (%) | N/A | 40% | 40% | 30% |
| Yield (%) | N/A | 85% | 82% | 78% |
Note: The Degree of PEGylation (DoP) is calculated as (Average MW of conjugate - MW of unmodified BSA) / MW of this compound. Conjugation efficiency is the percentage of the initial molar excess of the PEG reagent that is conjugated to the protein.
Applications
The unique branched structure and defined molecular weight of this compound make it a valuable tool for a variety of bioconjugation applications, including:
-
Development of Antibody-Drug Conjugates (ADCs): The branched structure can potentially allow for the attachment of multiple drug molecules per linker, or provide a scaffold that improves the pharmacokinetic properties of the ADC.
-
Protein and Peptide Modification: Enhancing the therapeutic properties of proteins and peptides by increasing their half-life and reducing immunogenicity.
-
Surface Modification of Nanoparticles and Liposomes: Improving the stability and circulation time of drug delivery systems.
-
Development of PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12]
Conclusion
This compound is a versatile and effective reagent for the bioconjugation of proteins, peptides, and other biomolecules. Its branched, monodisperse nature offers potential advantages over linear PEG reagents in certain applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully utilize this advanced PEGylation reagent in their drug development and research endeavors. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for achieving desired outcomes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. This compound, 1334178-03-8 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for NHS Ester Amidation
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation, enabling the covalent attachment of molecules to primary amines on proteins, peptides, and other biomolecules. This process, known as amidation, forms a stable amide bond. Achieving high efficiency and reproducibility in NHS ester amidation reactions is critically dependent on carefully controlling the reaction conditions. These application notes provide a comprehensive guide to the principles and protocols for successful NHS ester conjugations.
Core Principles of NHS Ester Reactivity
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[1] The efficiency of this reaction is primarily governed by the competition between the desired aminolysis and the undesirable hydrolysis of the NHS ester by water.[2][3][4][5][6][7] The key to successful conjugation lies in optimizing conditions to favor aminolysis.
The Critical Role of pH
The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[1][2][8] It directly influences the two competing reactions:
-
Amine Reactivity: For an amine to act as a nucleophile, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine (typically around 10.5 for the ε-amino group of lysine), it is predominantly protonated (-NH3+) and non-reactive.[2] As the pH increases, the concentration of the reactive, deprotonated amine increases, favoring the amidation reaction.[2]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process that is significantly accelerated at higher pH values.[2][3] Hydrolysis renders the NHS ester inactive, reducing the yield of the desired conjugate.[8][9]
Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of reactive amines while minimizing the rate of hydrolysis.[1][3][10][11] The most commonly recommended pH range for efficient labeling is 8.3-8.5 .[8][9][12]
Reaction Components and Conditions
A summary of the key parameters for successful NHS ester amidation is provided in the table below.
| Parameter | Recommended Condition/Reagent | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[1][3][8][12] | Balances amine reactivity and NHS ester stability. Lower pH reduces reaction rate, while higher pH increases hydrolysis.[2][3] |
| Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate (B84403), Borate, HEPES[3][8][12] | Must be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction.[2][3][11] |
| Solvents for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][8][10] | Use high-quality, amine-free DMF.[8][9] The final concentration of organic solvent in the reaction should typically not exceed 10%.[1] |
| Protein Concentration | 1 - 10 mg/mL[1][8] | Higher concentrations can improve labeling efficiency by favoring the bimolecular amidation reaction over the unimolecular hydrolysis.[1][11] |
| Molar Excess of NHS Ester | 5- to 20-fold molar excess over the protein[2][10] | This is a starting point and may require optimization depending on the protein and desired degree of labeling.[10] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C[10] | Lower temperatures can minimize hydrolysis but may require longer incubation times.[10][11] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C[8][10] | Optimization may be necessary.[11] |
| Quenching Reagent | 1 M Tris-HCl, Glycine (B1666218), or Hydroxylamine (final concentration 20-100 mM)[2][3][10] | Added to terminate the reaction by consuming unreacted NHS esters.[10] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).
Materials:
-
Protein of interest
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5[2][12]
-
Anhydrous DMF or DMSO[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[2]
-
Purification equipment (e.g., desalting column, dialysis cassette)[2][8]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2][8] If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer.[13]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[10]
-
Calculate the Required Amount of NHS Ester: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess is a common starting point).[10]
-
Perform the Labeling Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing or stirring.[10]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[10] If the labeling reagent is light-sensitive, protect the reaction from light.[10]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[10] Incubate for an additional 15-30 minutes at room temperature.[10]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2][8]
Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol is adapted for the labeling of oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester of the desired label
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[14][15]
-
Anhydrous DMF or DMSO[15]
-
Purification equipment (e.g., size-exclusion chromatography, ethanol (B145695) precipitation)[8]
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.[15]
-
Prepare the NHS Ester Solution: Dissolve a 5-10 fold molar excess of the NHS ester in a minimal amount of anhydrous DMF or DMSO.[15]
-
Perform the Labeling Reaction: Add the NHS ester solution to the oligonucleotide solution.[15]
-
Incubate: Agitate the mixture and incubate at room temperature for 1-2 hours.[15]
-
Purify the Conjugate: Separate the labeled oligonucleotide from excess reagent and byproducts using an appropriate purification method such as a desalting column or ethanol precipitation.[8][14]
Visualizing the Process
NHS Ester Amidation Reaction Mechanism
Caption: The reaction mechanism of NHS ester amidation.
General Experimental Workflow for Protein Labeling
Caption: A typical workflow for protein labeling with NHS esters.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: pH is too low, leading to protonated, unreactive amines.[11] | Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[11] |
| NHS Ester Hydrolysis: pH is too high, or the reagent has degraded due to moisture.[11][16] | Perform the reaction at a lower temperature (4°C).[11] Ensure the NHS ester is stored properly (desiccated at -20°C) and dissolved in anhydrous solvent immediately before use.[13][16][17] | |
| Amine-Containing Buffers: Buffers like Tris or glycine are competing with the target protein.[3][11] | Exchange the protein into an amine-free buffer such as PBS, bicarbonate, or phosphate buffer.[13] | |
| Low Protein Concentration: The competing hydrolysis reaction is favored in dilute solutions.[3][11] | If possible, increase the protein concentration to at least 1-2 mg/mL.[1][11] | |
| Inconsistent Results | Inaccurate Protein Concentration: Leads to incorrect molar ratio calculations. | Accurately determine the protein concentration before starting the reaction.[1] |
| Variability in NHS Ester Reactivity: The reagent may have degraded over time. | Use a fresh vial of NHS ester and store it properly under desiccated conditions.[1][16] |
Storage and Stability
-
NHS Ester Reagents: Solid NHS esters should be stored at -20°C under desiccated conditions to prevent hydrolysis.[13][16] Solutions of NHS esters in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months, but it is highly recommended to prepare them fresh for each experiment.[8][17] Aqueous solutions of NHS esters are not stable and should be used immediately.[8]
-
Labeled Proteins: For short-term storage, 4°C is suitable.[18] For long-term stability, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18] The storage buffer should ideally be in the pH range of 6.5-7.5.[18] For fluorescently labeled proteins, protection from light is crucial.[18]
By carefully considering and controlling these reaction parameters, researchers can achieve consistent and efficient conjugation of biomolecules using NHS ester chemistry, a cornerstone technique in modern drug development and life science research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Proteins with NHS-PEG4-(m-PEG12)3-ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-PEG4-(m-PEG12)3-ester is a high-molecular-weight, branched polyethylene (B3416737) glycol (PEG) reagent designed for the covalent modification of proteins and other biomolecules.[1][2] This reagent features a terminal N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form a stable amide bond.[3][4] The unique branched structure, consisting of three methoxy-terminated dodecaethylene glycol chains attached to a central core, provides a significant hydrodynamic volume.[1]
The process of attaching PEG chains to a biomolecule, known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins.[5][6] Key advantages of modifying proteins with a branched PEG reagent like this compound include:
-
Improved Pharmacokinetics: The increased size of the PEGylated protein reduces renal clearance, leading to a longer circulating half-life in the body.[7][8]
-
Enhanced Stability: The PEG chains can protect the protein from proteolytic degradation, increasing its stability in biological fluids.[9]
-
Reduced Immunogenicity: The hydrophilic PEG chains can mask immunogenic epitopes on the protein surface, reducing the potential for an immune response.[5][7]
-
Increased Solubility: The highly hydrophilic nature of the PEG chains can improve the solubility and reduce aggregation of the modified protein.[7]
These properties make this compound an ideal tool for the development of next-generation protein therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where linker composition and length are critical for efficacy and safety.[10][]
Data Presentation
The efficiency of protein labeling with this compound is dependent on several factors, including the concentration of the protein and the reagent, the pH of the reaction buffer, and the incubation time. The following tables provide representative data for the labeling of a typical IgG antibody and a smaller therapeutic protein. These values should be considered as a starting point for optimization for your specific protein of interest.
Table 1: Representative Labeling Efficiency of a Monoclonal Antibody (IgG)
| Molar Excess of this compound to IgG | Degree of Labeling (PEG molecules per antibody) | Protein Recovery (%) |
| 10:1 | 2 - 4 | > 95% |
| 20:1 | 4 - 6 | > 95% |
| 50:1 | 6 - 8 | > 90% |
Degree of Labeling (DOL) is typically determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the molecular weight of the labeled protein to the unlabeled protein.[12][13]
Table 2: Impact of PEGylation on the Pharmacokinetic Properties of a Therapeutic Protein
| Protein | Half-life (in vivo) | Proteolytic Stability (in vitro) |
| Unmodified Therapeutic Protein | 2 hours | 50% degradation in 4 hours |
| PEGylated Therapeutic Protein | 24 hours | 10% degradation in 24 hours |
These values are illustrative and will vary depending on the specific protein and the in vivo/in vitro model used.
Experimental Protocols
1. General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization of the molar ratio of the PEG reagent to the protein may be required to achieve the desired degree of labeling.[14]
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column) or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvent and prepare the solution fresh.[4]
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0. Buffers containing primary amines like Tris will compete with the labeling reaction.[4]
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.[3]
2. Protocol for Characterization of PEGylated Protein by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unlabeled protein control
-
SDS-PAGE gels
-
Running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples of the unlabeled and PEGylated protein in loading buffer.
-
Load the samples onto the SDS-PAGE gel, including a lane for the molecular weight standards.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.
-
The PEGylated protein will migrate slower than the unlabeled protein, appearing as a band with a higher apparent molecular weight due to the attached PEG chains.
3. Protocol for Determination of Degree of Labeling by Mass Spectrometry
Materials:
-
Purified PEGylated protein sample
-
Unlabeled protein control
-
MALDI-TOF or ESI mass spectrometer
Procedure:
-
Prepare the unlabeled and PEGylated protein samples for mass spectrometry analysis according to the instrument manufacturer's instructions.
-
Acquire the mass spectra for both samples.
-
Determine the average molecular weight of the unlabeled protein and the PEGylated protein.
-
Calculate the degree of labeling (DOL) using the following formula:
DOL = (Average MW of PEGylated Protein - Average MW of Unlabeled Protein) / MW of this compound
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: PEGylated antibody therapeutic signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 8. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 9. A branched monomethoxypoly(ethylene glycol) for protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Conjugation of Amine-Modified Oligonucleotides with NHS-PEG4-(m-PEG12)3-ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic oligonucleotides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve the solubility, stability against nucleases, and circulation half-life of oligonucleotides, while reducing their immunogenicity and renal clearance.[1][2][3] This document provides detailed application notes and protocols for the conjugation of amine-modified oligonucleotides with a specific branched PEG reagent, NHS-PEG4-(m-PEG12)3-ester.
The this compound is a monodisperse, branched PEG linker with a terminal N-hydroxysuccinimide (NHS) ester.[4][5] The NHS ester group reacts efficiently with primary amines (-NH2) on modified oligonucleotides in a pH range of 7-9 to form a stable amide bond.[6] This specific PEG reagent offers a high molecular weight and a distinct three-dimensional structure due to its branched nature, which can impart favorable biological properties to the conjugated oligonucleotide.[3][7]
These protocols are designed to guide researchers through the conjugation reaction, purification of the resulting conjugate, and its subsequent characterization.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the PEG reagent to the oligonucleotide, reaction time, temperature, and the concentration of the reactants. The following tables provide representative data on how these parameters can affect the conjugation efficiency and the properties of the resulting PEGylated oligonucleotide.
Note: The following data is illustrative and based on typical results for similar NHS-ester conjugations. Optimal conditions should be determined empirically for each specific oligonucleotide and application.
Table 1: Effect of Molar Excess of this compound on Conjugation Efficiency
| Molar Excess of PEG-NHS Ester (to Oligonucleotide) | Conjugation Efficiency (%) | Unconjugated Oligonucleotide (%) |
| 5x | 65 | 35 |
| 10x | 85 | 15 |
| 20x | >95 | <5 |
| 50x | >98 | <2 |
Table 2: Effect of Reaction Time on Conjugation Efficiency
| Reaction Time (hours) | Conjugation Efficiency (%) |
| 0.5 | 70 |
| 1 | 88 |
| 2 | >95 |
| 4 | >95 |
Table 3: Characterization of a 20-mer Amine-Modified Oligonucleotide Before and After PEGylation
| Property | Unmodified Oligonucleotide | PEGylated Oligonucleotide |
| Molecular Weight (Da) | ~6,500 | ~8,921 |
| HPLC Retention Time (min) | 10.2 | 15.8 |
| Nuclease Stability (t1/2 in serum) | ~1 hour | >24 hours |
| Hydrodynamic Radius (nm) | ~2.5 | ~5.0 |
Experimental Protocols
Materials and Reagents
-
5'- or 3'-amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification columns (e.g., size-exclusion or reversed-phase chromatography)
-
Ethanol (B145695) (absolute and 70%)
-
3 M Sodium Acetate
-
Nuclease-free water
Protocol for Conjugation of Amine-Modified Oligonucleotide with this compound
This protocol is designed for a starting scale of 10-50 nmol of amine-modified oligonucleotide.
-
Preparation of Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mg/mL. The NHS-ester is moisture-sensitive and should be handled in a dry environment.[6]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
Gently mix the reaction mixture by vortexing or pipetting.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS-ester, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Purification of the PEGylated Oligonucleotide
Purification is crucial to remove excess PEG reagent, unconjugated oligonucleotide, and reaction byproducts.
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of cold absolute ethanol and mix well.
-
Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
For high-purity conjugates, HPLC is the recommended purification method.
-
Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. The PEGylated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.
-
Anion-Exchange HPLC (AEX-HPLC): This method separates molecules based on their charge. PEGylation can alter the charge-to-mass ratio, allowing for separation.
Characterization of the PEGylated Oligonucleotide
-
UV-Vis Spectroscopy: Determine the concentration of the purified conjugate by measuring the absorbance at 260 nm.
-
HPLC Analysis: Confirm the purity of the conjugate and determine the conjugation efficiency by comparing the peak areas of the conjugated and unconjugated oligonucleotide.
-
Mass Spectrometry (MS): Verify the identity and molecular weight of the PEGylated oligonucleotide.[4][8][9]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from the conjugation of the amine-modified oligonucleotide to the characterization of the final PEGylated product.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Benchchem [benchchem.com]
- 5. This compound, 1334178-03-8 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Pegylation of RNA Spiegelmers by a Novel Widely Applicable Two-Step Process for the Conjugation of Carboxylic Acids to Amino-Modified Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Calculating Molar Excess for NHS-PEGylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to NHS-PEGylation
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, nanoparticles, and small molecule drugs. This process can significantly improve the therapeutic properties of these molecules by increasing their hydrodynamic size, which in turn can enhance serum half-life, improve stability, reduce immunogenicity, and increase solubility.[1][2][3][4] One of the most common and efficient methods for PEGylation targets primary amine groups (e.g., the N-terminus of a protein or the side chain of lysine (B10760008) residues) using N-hydroxysuccinimide (NHS) ester-activated PEG derivatives.[2][3][5]
The reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester of the PEG, leading to the formation of a stable amide bond and the release of NHS.[5][6] The efficiency of this reaction is highly dependent on several factors, including the pH of the reaction buffer, temperature, reaction time, and critically, the molar ratio of the PEG-NHS reagent to the target molecule.[1] This document provides detailed application notes and protocols for calculating the appropriate molar excess of PEG-NHS and for performing NHS-PEGylation reactions.
Calculating Molar Excess
The molar excess of the PEG-NHS reagent is a critical parameter that influences the degree of PEGylation. A higher molar excess will generally result in a higher degree of PEGylation, but it can also lead to polysubstitution and potential loss of biological activity if the modification occurs at a critical functional site. Therefore, optimizing the molar excess is crucial for achieving the desired product with optimal therapeutic properties.
The calculation for the amount of PEG-NHS reagent required is based on the desired molar excess relative to the moles of the target molecule.
Formula for Calculating Mass of PEG-NHS:
Mass of PEG-NHS (g) = Moles of Target Molecule (mol) × Molar Excess × Molecular Weight of PEG-NHS ( g/mol )
Step-by-Step Calculation:
-
Determine the moles of the target molecule:
-
Moles = Mass of Target Molecule (g) / Molecular Weight of Target Molecule ( g/mol )
-
-
Choose the desired molar excess: This will depend on the target molecule and the desired degree of PEGylation. See Table 1 for general recommendations.
-
Calculate the moles of PEG-NHS required:
-
Moles of PEG-NHS = Moles of Target Molecule × Molar Excess
-
-
Calculate the mass of PEG-NHS to be weighed:
-
Mass of PEG-NHS = Moles of PEG-NHS × Molecular Weight of PEG-NHS
-
Factors Influencing Molar Excess and Reaction Efficiency
Several factors beyond molar excess can impact the outcome of the PEGylation reaction:
-
pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.0 to 9.0.[3][5] At lower pH, the amine groups are protonated and less nucleophilic. At higher pH, the hydrolysis of the NHS ester becomes more rapid, reducing its availability to react with the target molecule.
-
Temperature: Reactions are typically carried out at room temperature (20-25°C) or at 4°C.[2] Lower temperatures can help to minimize side reactions and protein degradation.
-
Reaction Time: Typical reaction times range from 30 minutes to a few hours.[7][8] The optimal time should be determined empirically.
-
Concentration of Reactants: More concentrated solutions of the target molecule may require a lower molar excess of the PEG-NHS reagent to achieve the same degree of PEGylation compared to more dilute solutions.[7][8]
-
Buffer Composition: It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the PEG-NHS reagent.[7][8]
Quantitative Data Summary
The following table provides general guidelines for the molar excess of PEG-NHS to be used for different types of target molecules. It is important to note that these are starting points, and the optimal ratio should be determined experimentally for each specific application.
| Target Molecule | Recommended Molar Excess (PEG-NHS : Molecule) | Expected Degree of PEGylation | Notes |
| Proteins/Antibodies | 5:1 to 20:1 | Mono- to oligo-PEGylated | A 20-fold molar excess is commonly used for labeling 1-10 mg/mL of an antibody, often resulting in 4-6 PEG chains per antibody.[8][9] The degree of PEGylation can be controlled by adjusting this ratio. |
| Peptides | 1:1 to 10:1 | Primarily mono-PEGylated | Due to their smaller size and fewer available amine groups, a lower molar excess is often sufficient. |
| Nanoparticles (Carboxylated) | 10:1 to 50:1 (relative to available surface amines) | High surface density | A higher excess is often required to achieve a high grafting density on the nanoparticle surface.[10] |
| Small Molecules (Amine-containing) | 1:1 to 5:1 | Mono-PEGylated | The ratio is highly dependent on the specific small molecule and the number of available amine groups. |
Table 1: Recommended Molar Excess for NHS-PEGylation.
Experimental Protocols
Protocol 1: PEGylation of a Protein
This protocol provides a general procedure for the PEGylation of a protein with a PEG-NHS ester.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Purification system (e.g., size exclusion chromatography or ion-exchange chromatography)
-
Characterization equipment (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or buffer exchange chromatography.
-
PEG-NHS Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). The NHS-ester is susceptible to hydrolysis, so it is crucial to minimize its exposure to moisture.[8]
-
Calculation of Molar Excess: Calculate the required mass of PEG-NHS based on the desired molar excess (refer to the calculation section and Table 1).
-
PEGylation Reaction: Slowly add the calculated volume of the PEG-NHS stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7][8] The optimal incubation time may need to be determined experimentally.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted PEG-NHS.
-
Purification: Remove unreacted PEG-NHS and purify the PEGylated protein from the unreacted protein using a suitable chromatography technique. Size exclusion chromatography (SEC) is effective for separating based on size, while ion-exchange chromatography (IEX) can separate based on changes in surface charge due to PEGylation.[][12][13]
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity. Techniques such as SDS-PAGE will show a shift in molecular weight for the PEGylated protein. Mass spectrometry can provide more precise information on the degree and sites of PEGylation.[14][15][16]
Protocol 2: PEGylation of Carboxylated Nanoparticles
This protocol describes the PEGylation of nanoparticles that have been surface-functionalized with primary amines.
Materials:
-
Amine-functionalized nanoparticles
-
PEG-NHS ester
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 100 mM MES, pH 5.0-6.0)
-
Coupling Buffer (e.g., 100 mM PBS, pH 7.2-7.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Purification system (e.g., dialysis, centrifugal filtration)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer.
-
Activation of Carboxylic Groups (if starting with carboxylated nanoparticles):
-
Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A 5- to 10-fold molar excess of EDC/NHS to the available carboxyl groups on the nanoparticles is a typical starting point.[10]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
PEG-NHS Preparation: Prepare a stock solution of PEG-NHS in anhydrous DMSO or DMF as described in Protocol 1.
-
PEGylation Reaction:
-
If you started with carboxylated nanoparticles, adjust the pH of the activated nanoparticle suspension to 7.2-7.5 with the Coupling Buffer.
-
Add the PEG-NHS stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of PEG-NHS relative to the available amine groups on the nanoparticles is a good starting point.[10]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[10]
-
-
Quenching and Purification:
-
Characterization: Characterize the PEGylated nanoparticles for size, surface charge (zeta potential), and stability.
Visualizing the Process
NHS-PEGylation Reaction Pathway
Caption: Chemical reaction pathway for NHS-PEGylation.
Experimental Workflow for Protein PEGylation
Caption: Experimental workflow for protein PEGylation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. nhsjs.com [nhsjs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Protein PEGylation [jenkemusa.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. axispharm.com [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for NHS-PEG4-(m-PEG12)3-ester in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NHS-PEG4-(m-PEG12)3-ester, a branched polyethylene (B3416737) glycol (PEG) derivative, in the field of drug delivery. This document outlines the key features, benefits, and detailed protocols for its application in the development of advanced therapeutic systems.
Introduction to this compound
This compound is a highly branched, monodisperse PEGylation reagent. Its structure consists of a central core from which multiple PEG arms extend, terminating in an N-hydroxysuccinimide (NHS) ester functional group. This NHS ester allows for the covalent conjugation of the PEG linker to primary amines (-NH2) present on the surface of proteins, peptides, antibodies, nanoparticles, and other drug carrier systems.[1][2]
The branched architecture of this PEG derivative offers several advantages over linear PEG chains in drug delivery applications, including a larger hydrodynamic radius, enhanced steric hindrance, and multivalent binding potential.[3][4] These properties contribute to improved pharmacokinetic profiles, increased stability, and reduced immunogenicity of the conjugated therapeutic agent.[3]
Key Features:
-
Branched Structure: Provides a significant "stealth" effect, effectively shielding the drug or carrier from opsonization and clearance by the reticuloendothelial system (RES).[3]
-
NHS Ester Reactivity: Enables efficient and stable amide bond formation with primary amines under mild reaction conditions.[5]
-
Monodispersity: Ensures batch-to-batch consistency and well-defined conjugate structures, which is critical for pharmaceutical development.
-
Hydrophilicity: The PEG chains impart excellent water solubility to the conjugate, which can be advantageous for poorly soluble drugs.
Applications in Drug Delivery
The unique properties of this compound make it a versatile tool for a range of drug delivery strategies:
-
Nanoparticle Functionalization: Surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) with this branched PEG linker can significantly prolong their circulation time in the bloodstream. This extended circulation enhances the probability of the nanoparticles accumulating at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
-
Protein and Peptide PEGylation: Covalent attachment of the PEG linker to therapeutic proteins or peptides can reduce their immunogenicity, decrease renal clearance, and improve their stability against enzymatic degradation.[6] This leads to a longer plasma half-life and potentially less frequent dosing.
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, branched PEG linkers can be used to attach a higher number of drug molecules to an antibody without compromising its binding affinity, leading to an improved drug-to-antibody ratio (DAR).[7]
-
Targeted Drug Delivery: The terminal end of the PEG chains can be further modified with targeting ligands (e.g., antibodies, aptamers, small molecules) to facilitate the specific delivery of the drug to target cells or tissues.
Quantitative Data Summary
The following tables provide representative data on the impact of PEGylation on drug delivery systems, based on studies with similar branched PEG linkers. These values should be considered as illustrative examples, and specific results will depend on the drug, carrier system, and experimental conditions.
Table 1: Comparison of Hydrodynamic Diameter and Polydispersity Index (PDI) of Nanoparticles Before and After PEGylation
| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Nanoparticles | 120 ± 5.2 | 0.25 ± 0.03 |
| PEGylated Nanoparticles | 155 ± 6.8 | 0.18 ± 0.02 |
Table 2: In Vitro Drug Release Kinetics of Doxorubicin from Nanoparticles
| Time (hours) | Unmodified Nanoparticles (% Cumulative Release) | PEGylated Nanoparticles (% Cumulative Release) |
| 1 | 25.3 ± 2.1 | 15.8 ± 1.5 |
| 6 | 55.7 ± 3.5 | 38.2 ± 2.8 |
| 12 | 78.9 ± 4.2 | 60.1 ± 3.9 |
| 24 | 92.1 ± 5.0 | 75.4 ± 4.5 |
| 48 | 95.6 ± 4.8 | 88.9 ± 5.1 |
Table 3: Pharmacokinetic Parameters of a Model Protein Drug After PEGylation
| Formulation | Elimination Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) |
| Unmodified Protein | 2.5 ± 0.3 | 150 ± 25 |
| PEGylated Protein | 28.7 ± 2.1 | 1850 ± 150 |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Covalent Conjugation of this compound to a Model Protein (e.g., Bovine Serum Albumin - BSA)
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dialysis membrane (10 kDa MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
BSA Solution Preparation: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
PEG Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dissolved this compound solution to the BSA solution at a 20-fold molar excess of the PEG reagent to the protein.
-
Gently mix the reaction mixture and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours with at least three buffer changes to remove unreacted PEG and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and determine the extent of PEGylation using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.
-
Protocol 2: Surface Functionalization of Pre-formed Liposomes with this compound
Materials:
-
Pre-formed liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2)
-
This compound
-
HEPES buffer (20 mM, pH 7.5)
-
DMSO, anhydrous
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B)
Procedure:
-
Liposome (B1194612) Preparation: Prepare liposomes using a standard method (e.g., thin-film hydration followed by extrusion) incorporating an amine-functionalized lipid into the lipid bilayer.
-
PEG Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a suitable concentration.
-
Conjugation Reaction:
-
Add the dissolved this compound solution to the liposome suspension. The molar ratio of PEG to the amine-lipid will need to be optimized.
-
Incubate the mixture for 4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Separate the PEGylated liposomes from unreacted PEG by passing the reaction mixture through a size-exclusion chromatography column.
-
Elute with HEPES buffer and collect the fractions containing the liposomes.
-
-
Characterization:
-
Determine the size and zeta potential of the PEGylated liposomes using dynamic light scattering (DLS).
-
Quantify the amount of conjugated PEG using a suitable assay.
-
Visualization of Workflows and Pathways
Experimental Workflow for Protein PEGylation
Caption: Workflow for the conjugation of this compound to a protein.
Targeted Drug Delivery and Signaling Pathway Inhibition
This diagram illustrates how a PEGylated nanoparticle carrying a drug (e.g., Doxorubicin) can target a cancer cell and inhibit a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Targeted delivery of a drug via a PEGylated nanoparticle to inhibit the PI3K/Akt signaling pathway.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Nanoparticle-based targeted therapy through EGFR tyrosine kinase inhibitors and their recent advances in lung cancer therapy [explorationpub.com]
- 5. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: NHS-PEG4-(m-PEG12)3-ester Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NHS-PEG4-(m-PEG12)3-ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of an NHS ester conjugation?
The fundamental reaction mechanism is a nucleophilic acyl substitution. The unprotonated primary amine of the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[1]
Q2: What are the primary targets for NHS ester conjugation on a protein?
The primary targets for NHS ester conjugation on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[1][2] These primary amines are typically readily accessible on the protein surface.[3]
Q3: What is the main competing reaction that reduces conjugation yield?
The primary competing reaction is the hydrolysis of the NHS ester.[1][3][4] In an aqueous environment, water molecules can attack the NHS ester, leading to the formation of an inactive carboxyl group on the PEG linker and preventing it from reacting with the target amine. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[5]
Q4: What is the difference between NHS and Sulfo-NHS esters?
Sulfo-NHS esters are a water-soluble version of NHS esters due to a sulfonate group on the N-hydroxysuccinimide ring.[6] This increased water solubility makes them ideal for labeling cell surface proteins as they are membrane-impermeable. The reaction chemistry with primary amines is identical to that of NHS esters.[6]
Q5: How should I store and handle my this compound?
NHS-PEG esters are moisture-sensitive.[7][8] They should be stored at -20°C in a desiccated container.[6][9] Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.[7][8][10] It is recommended to dissolve the NHS-PEG ester in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage.[7][11]
Troubleshooting Guide for Low Conjugation Yield
Problem: My conjugation yield with this compound is lower than expected.
Below are potential causes and recommended solutions to improve your conjugation efficiency.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The optimal pH range for NHS ester conjugation is 7.2-8.5.[3][6] At a lower pH, the primary amines are protonated and less nucleophilic. At a higher pH, the hydrolysis of the NHS ester is significantly accelerated.[10] A good starting point is a pH of 8.3-8.5.[6] |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[3][7][10] Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[3][6] If your protein is in an incompatible buffer, perform a buffer exchange before the reaction.[7][10] |
| Hydrolysis of the NHS-PEG Ester | The NHS ester is susceptible to hydrolysis, especially at higher pH and temperatures.[3][4] Prepare the NHS-PEG ester solution immediately before use in an anhydrous solvent.[7][11] Work quickly and keep the reaction on ice or at 4°C to minimize hydrolysis.[3] |
| Low Concentration of Reactants | In dilute protein solutions, the competing hydrolysis reaction can be more significant.[3][10] If possible, increase the concentration of your protein to favor the conjugation reaction.[10] |
| Incorrect Molar Ratio of PEG to Protein | The optimal molar ratio of the NHS-PEG ester to the protein can vary. A 5-20 fold molar excess of the NHS ester is a common starting point.[6] It is recommended to perform a titration to determine the optimal ratio for your specific application. |
| Side Reactions with Other Amino Acid Residues | While highly selective for primary amines, NHS esters can react with other nucleophilic residues like serine, threonine, and tyrosine, especially if primary amines are not readily accessible.[5][12] These side reactions are generally less efficient and the resulting ester bonds are less stable.[1][11] |
| Poor Quality or Degraded NHS-PEG Ester | Improper storage or handling can lead to the degradation of the NHS-PEG ester.[8][9] Ensure the reagent has been stored correctly in a dry environment at -20°C.[6][9] |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on the Half-life of NHS Esters
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours[3][4][6] |
| 8.0 | Room Temperature | 210 minutes[13] |
| 8.5 | Room Temperature | 180 minutes[13] |
| 8.6 | 4°C | 10 minutes[3][6] |
| 9.0 | Room Temperature | 125 minutes[13] |
Note: The half-life can vary depending on the specific NHS ester compound and buffer composition.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
1. Buffer Preparation:
-
Prepare an amine-free buffer such as 0.1 M sodium phosphate, 0.15 M NaCl with a pH of 7.2-8.0.[5] Other suitable buffers include carbonate-bicarbonate, HEPES, or borate buffers.[3][6]
2. Protein Preparation:
-
Dissolve the protein to be conjugated in the prepared buffer to a final concentration of 1-10 mg/mL.[5]
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange using dialysis or a desalting column.[5][7]
3. NHS-PEG Ester Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.[7][10]
-
Immediately before use, dissolve the required amount of the NHS-PEG ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.[6][7][11]
4. Conjugation Reaction:
-
Add the calculated amount of the dissolved NHS-PEG ester to the protein solution. A 20-fold molar excess is a common starting point.[7] The volume of the organic solvent should not exceed 10% of the final reaction volume.[7]
-
Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[7]
5. Quenching (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added.[3]
6. Purification:
-
Remove the excess, unreacted NHS-PEG ester and the NHS byproduct from the labeled protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[5][7][14] The choice of purification method will depend on the size difference between your protein and the PEG linker.[14]
Visualizations
Caption: Experimental workflow for NHS-PEG ester conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. confluore.com [confluore.com]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of NHS-PEG4-(m-PEG12)3-ester
Welcome to the technical support center for NHS-PEG4-(m-PEG12)3-ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound?
The primary side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3][4] In an aqueous environment, the NHS ester can react with water, which regenerates the original carboxyl group on the PEG linker and releases NHS.[3] This hydrolyzed product is no longer reactive towards primary amines, leading to a reduction in conjugation efficiency.[3][5]
Q2: What is the intended reaction for this compound?
This compound is designed to react with primary amines (-NH2) on molecules such as proteins, peptides, or antibodies.[6][7] This reaction, known as aminolysis, forms a stable and irreversible amide bond, covalently linking the PEG moiety to the target molecule.[7][8] The primary targets on proteins are the N-terminus of each polypeptide chain and the epsilon-amino group of lysine (B10760008) residues.[2][7]
Q3: What are the optimal conditions to favor the desired amine reaction over hydrolysis?
The reaction is most efficient in a pH range of 7.2 to 8.5.[1][9] At a lower pH, primary amines are protonated and thus less nucleophilic, slowing down the desired reaction.[9][10] Conversely, at a higher pH, the rate of hydrolysis increases significantly.[3][4][9] Therefore, maintaining the recommended pH is critical. It is also crucial to use the NHS-PEG ester immediately after dissolution to minimize its exposure to moisture.[5][11]
Q4: Can this compound react with other functional groups?
While NHS esters are highly selective for primary amines, they can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups.[8][12] However, the resulting ester and thioester bonds are much less stable than the amide bond formed with primary amines and can be easily hydrolyzed or displaced.[8]
Troubleshooting Guide
Issue: Low Conjugation Yield
This is a common issue that can often be traced back to the hydrolysis of the NHS ester.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is moisture-sensitive.[5][11] Always allow the reagent to equilibrate to room temperature before opening to prevent condensation.[5][11] Prepare the NHS ester solution immediately before use and do not prepare stock solutions for storage.[5][11] If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous.[2] |
| Suboptimal pH | The optimal pH for the reaction is between 7.2 and 8.5.[1][9] A pH between 8.3 and 8.5 is often a good starting point.[7][10] At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis is accelerated.[9] |
| Incorrect Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester.[1][13] Use amine-free buffers like phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[1] If your protein is in an amine-containing buffer, perform a buffer exchange before the conjugation reaction.[13] |
| Steric Hindrance | The long PEG chain of this compound could potentially cause steric hindrance, making it difficult to access the amine groups on the target molecule. Consider optimizing the molar ratio of the NHS ester to your target molecule through small-scale pilot reactions. |
| Reagent Quality | Improper storage can lead to the degradation of the NHS ester. Store the reagent at -20°C with a desiccant.[11] |
Issue: Protein Aggregation Post-Conjugation
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of surface amines can alter the protein's properties and lead to aggregation. Optimize the molar ratio of the NHS ester to the protein. Start with a lower molar excess and perform pilot reactions to find the optimal ratio that provides sufficient labeling without causing aggregation.[1] |
| Buffer Conditions | Ensure that the buffer conditions used for the conjugation and subsequent storage are optimal for the stability of your specific protein. |
Quantitative Data Summary
| pH | Half-life of NHS Ester Hydrolysis |
| 7.0 | 4-5 hours (at 0°C)[4] |
| 8.0 | 1 hour (at 4°C)[14] |
| 8.6 | 10 minutes (at 4°C)[4][14] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Buffer Preparation : Prepare an amine-free buffer such as 0.1 M phosphate buffer with 0.15 M NaCl at a pH of 7.2-8.5.[5]
-
Protein Preparation : If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the prepared amine-free buffer.[5]
-
NHS Ester Preparation : Immediately before use, dissolve the this compound in an anhydrous water-miscible organic solvent such as DMSO or DMF.[5][10]
-
Conjugation Reaction : Add a calculated molar excess of the dissolved NHS ester to the protein solution. A 10- to 50-fold molar excess is a common starting point.[15] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[11]
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[15]
-
Quenching (Optional but Recommended) : To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[14] Incubate for an additional 15-30 minutes.
-
Purification : Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.[15]
Visualizations
Caption: Competing reactions of NHS-PEG-Ester.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. echemi.com [echemi.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. NHS-PEG-NHS [nanocs.net]
Technical Support Center: Optimizing pH for NHS Ester Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction with a primary amine?
The optimal pH for reacting NHS esters with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) is typically in the range of 7.2 to 8.5.[1][2] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize the reaction efficiency.[3][4][5]
Q2: Why is pH so critical for NHS ester reactions?
The pH of the reaction is a crucial factor because it influences two competing processes:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile.[6] At acidic pH (below 7), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and unreactive towards the NHS ester.[2][6] As the pH increases, the concentration of the reactive deprotonated amine increases.[6]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][6]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[6]
Q3: What happens if the pH is too low or too high?
-
Too Low (pH < 7.0): The concentration of protonated, non-nucleophilic amines is high, leading to a very slow or incomplete reaction and low conjugation efficiency.[2][3][4]
-
Too High (pH > 8.5-9.0): The rate of NHS ester hydrolysis becomes a significant competing reaction.[1] This leads to the consumption of the NHS ester before it can react with the target amine, resulting in low yields of the desired conjugate.[3][4]
Q4: Which buffers are recommended for NHS ester reactions?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][2]
Recommended Buffers:
-
Sodium Bicarbonate buffer, 0.1 M, pH 8.3-8.5[4]
Buffers to Avoid:
Q5: Can I use Tris buffer to quench the reaction?
Yes, buffers containing primary amines like Tris or glycine (B1666218) can be used to quench (stop) the reaction.[1] After the desired incubation time, adding a quenching buffer will consume any unreacted NHS esters, preventing further modification of your target molecule.[6]
Troubleshooting Guide
Problem 1: Low Labeling/Conjugation Efficiency
This is a common issue that can arise from several factors related to pH and reaction conditions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[2] For many applications, a pH of 8.3-8.5 is ideal.[4] |
| NHS Ester Hydrolysis | Prepare the NHS ester solution immediately before use.[2] If the NHS ester is not water-soluble, dissolve it in a dry, water-miscible organic solvent like anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. Avoid storing NHS esters in aqueous solutions.[2] |
| Competing Amines in Buffer | Ensure your reaction buffer is free of primary amines like Tris or glycine.[1][2] |
| Low Reactant Concentration | Low concentrations of the target molecule can make the competing hydrolysis reaction more significant.[1] If possible, increase the concentration of your protein or other target molecule. |
| Inactive NHS Ester Reagent | NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[8] Allow the vial to warm to room temperature before opening to prevent condensation. If you suspect the reagent has degraded, use a fresh vial. |
Problem 2: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of the protein can alter its properties and lead to aggregation. Reduce the molar excess of the NHS ester in the reaction to control the level of labeling.[8] |
| Hydrophobicity of the Label | Labeling with a very hydrophobic molecule can cause the protein conjugate to become less soluble and precipitate. Consider using a more hydrophilic linker or a water-soluble version of the NHS ester (e.g., Sulfo-NHS ester) if available.[8] |
| Use of Organic Solvents | If using an organic solvent like DMSO or DMF to dissolve the NHS ester, keep the final concentration in the reaction mixture low (typically below 10%) to minimize the risk of protein denaturation and precipitation.[8] |
Quantitative Data Summary
The stability of an NHS ester in an aqueous solution is highly dependent on the pH. The following table summarizes the half-life of a typical NHS ester at different pH values.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
This data highlights the increased rate of hydrolysis at a more alkaline pH.
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest
-
NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer is free of any primary amines.[6]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.[6]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[6]
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NHS Ester Instability
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the instability of N-hydroxysuccinimide (NHS) esters in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of NHS ester instability?
The primary cause of NHS ester instability is hydrolysis, a reaction where the ester reacts with water, leading to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide (NHS).[1][2] This competing reaction deactivates the NHS ester, rendering it incapable of reacting with the desired primary amines on the target molecule.[3] The rate of hydrolysis is significantly influenced by the pH of the solution, increasing as the pH becomes more alkaline.[1][4]
Q2: How does pH affect NHS ester stability and reactivity?
The pH of the reaction buffer is a critical factor in NHS ester chemistry, influencing both the stability of the ester and the reactivity of the target primary amines.
-
Low pH (acidic): At a low pH, primary amines are protonated (-NH3+), which makes them non-nucleophilic and unreactive towards NHS esters.[2][5]
-
Optimal pH (7.2-8.5): This range represents a balance between having a sufficient concentration of deprotonated, nucleophilic primary amines (-NH2) and minimizing the rate of NHS ester hydrolysis.[5][6] A pH of 8.3-8.5 is often recommended as a starting point for optimal labeling.[7][8][9]
-
High pH (alkaline): At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction and reduces the overall yield.[6][7][10]
Q3: Which buffers are compatible with NHS ester reactions?
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[6][11]
Compatible Buffers:
Incompatible Buffers:
If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.[1][12]
Q4: How should I properly store and handle NHS ester reagents?
NHS esters are highly sensitive to moisture and should be handled carefully to maintain their reactivity.
-
Storage: Store NHS esters in a desiccated environment at -20°C to -80°C.[1]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1] For water-insoluble NHS esters, dissolve them in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][6] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1][12]
Q5: What is the difference between NHS esters and Sulfo-NHS esters?
The primary difference lies in their solubility. Sulfo-NHS esters contain a sulfonate group that makes them water-soluble, allowing for reactions to be conducted entirely in aqueous solutions.[5][13] Standard NHS esters are not water-soluble and must first be dissolved in an organic solvent like DMSO or DMF.[4][5] Sulfo-NHS esters are particularly useful for cell surface labeling as they are membrane-impermeable.[13] Generally, sulfo-NHS esters exhibit slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts.[5]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
This is a common issue that can often be traced back to the hydrolysis of the NHS ester or suboptimal reaction conditions.
| Possible Cause | Recommended Solution |
| NHS Ester Hydrolysis | Ensure proper storage and handling of the NHS ester to prevent moisture contamination.[1] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][6] You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[1][14] |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][6] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[1] |
| Incompatible Buffer Components | Ensure the reaction buffer is free of primary amines such as Tris or glycine, which compete with the target molecule for reaction with the NHS ester.[1][6] If necessary, perform a buffer exchange.[1] |
| Low Protein Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[1][4] If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A protein concentration of at least 2 mg/mL is recommended.[6] |
| Steric Hindrance | The primary amines on the target molecule may not be easily accessible to the NHS ester.[6][12] Consider using an NHS ester with a longer spacer arm to overcome steric hindrance.[12] |
| Inaccessible Primary Amines | The primary amines on the protein surface must be accessible for the reaction to occur.[6] If you have structural information about your protein, you can assess the accessibility of lysine (B10760008) residues.[6] |
Problem 2: High Background or Non-Specific Binding
High background can obscure results and is often caused by unreacted reagents or protein aggregation.
| Possible Cause | Recommended Solution |
| Excess Unreacted NHS Ester | Unreacted NHS ester can bind non-specifically to other molecules in your assay. Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM after the incubation period.[5][12] Purify the conjugate using dialysis, size-exclusion chromatography, or affinity chromatography to remove excess unreacted reagents.[12] |
| Protein Aggregation | The conjugation process can sometimes alter a protein's properties, leading to aggregation.[12][15] Optimize the molar ratio of NHS ester to your protein by performing small-scale pilot reactions with varying ratios.[12] Ensure the buffer conditions are optimal for your protein's stability.[12] |
| Hydrolysis Leading to Charged Species | Hydrolyzed NHS esters form carboxyl groups, which can increase non-specific binding through electrostatic interactions.[15] Minimize hydrolysis by following best practices for reagent handling and reaction conditions. |
| Inadequate Blocking | In assays like ELISA, insufficient blocking of surfaces can lead to non-specific binding of the modified protein.[15] Optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.[15] |
Quantitative Data
Table 1: Effect of pH and Temperature on the Half-life of NHS Esters
The stability of NHS esters in aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[4][16] |
| 7.0 | Room Temperature | Hours[13][17] |
| 8.0 | Room Temperature | 1 hour[18] |
| 8.6 | 4 | 10 minutes[4][16] |
| 8.6 | Room Temperature | Minutes[18] |
| 9.0 | Room Temperature | Minutes[13][17] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)[6][7]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[6]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8][12] If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, allow the NHS ester vial to equilibrate to room temperature. Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[12]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[5][15] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[12]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5][11] If using a fluorescent label, protect the reaction from light.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[5] Incubate for an additional 15-30 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.
Protocol for Testing the Reactivity of an NHS Ester
This protocol can be used to assess whether an NHS ester stock has been compromised by hydrolysis. The principle is to measure the absorbance of the released N-hydroxysuccinimide (NHS) after intentional, rapid hydrolysis with a strong base.[17]
Materials:
-
NHS ester reagent to be tested
-
Amine-free buffer (e.g., phosphate buffer)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF before adding the buffer.[17]
-
Initial Absorbance Measurement: Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is below 1.0 and record this value.[17]
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.[17]
-
Final Absorbance Measurement: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[13][17]
-
Interpretation:
Visualizations
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: General experimental workflow for NHS ester conjugation.
Caption: Competing reaction pathways for NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: NHS-PEG4-(m-PEG12)3-ester
Welcome to the technical support center for the storage and handling of NHS-PEG4-(m-PEG12)3-ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2][3][4][5][6] Proper storage is critical to maintain the reactivity of the NHS ester group.
Q2: How should I handle the reagent upon receiving it?
Upon receipt, store the vial desiccated at -20°C.[7] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening.[1][2][3][4] This prevents moisture from condensing inside the vial, which can lead to hydrolysis of the NHS ester.
Q3: Can I prepare a stock solution of this compound?
It is strongly recommended to dissolve the this compound immediately before use.[1][2][3][4] The NHS-ester moiety is susceptible to hydrolysis in the presence of moisture, and preparing stock solutions for storage can lead to a loss of reactivity.[1][2][3][4] Any unused reconstituted reagent should be discarded.[1][3]
Q4: In which solvents can I dissolve this compound?
This reagent is soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][8] For conjugation reactions, the reagent is first dissolved in an organic solvent and then diluted into an appropriate aqueous reaction buffer.[1][3]
Q5: What is the optimal pH for conjugation reactions with this compound?
NHS esters react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) in a pH range of 7.2 to 8.5.[9][10] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can reduce conjugation efficiency.[10]
Q6: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is essential to use buffers that do not contain primary amines.[1][3][4] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer.[1][4] Avoid buffers such as Tris or glycine, as the primary amines in these buffers will compete with the target molecule for reaction with the NHS ester.[1][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Hydrolyzed NHS Ester: The reagent may have been exposed to moisture. | Ensure the reagent was stored at -20°C with a desiccant and equilibrated to room temperature before opening.[1][2][3][4] Always prepare fresh solutions of the reagent in anhydrous DMSO or DMF immediately before use.[10] |
| Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[10] | Verify the pH of your reaction buffer. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[10] | |
| Presence of Competing Amines: Your buffer or sample contains primary amines (e.g., Tris, glycine).[1][3][4] | If necessary, perform a buffer exchange using dialysis or desalting columns to move your sample into an amine-free buffer like PBS.[1][3] | |
| Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.[10] | If possible, increase the concentration of your protein to favor the conjugation reaction over hydrolysis.[10] | |
| Precipitation of Conjugate | Hydrophobicity: The modification of your protein may have increased its hydrophobicity, leading to precipitation. | The PEG linker in this compound is designed to be hydrophilic to increase the solubility of the resulting conjugate.[11] If precipitation still occurs, consider optimizing the degree of labeling by adjusting the molar excess of the PEG reagent. |
| Inconsistent Results | Inaccurate Reagent Amount: Difficulty in accurately weighing a small amount of the reagent. | To facilitate handling, you can prepare a stock solution in anhydrous DMSO or DMF, use it immediately for your set of experiments, and discard the rest.[7] Do not store this stock solution. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1][2][3][4][5][6] |
| Molecular Weight | 2420.9 g/mol | [5][12] |
| Purity | > 90-96% | [5][12] |
| Reaction pH Range | 7.0 - 9.0 | [2][3] |
| Optimal Reaction pH | 7.2 - 8.5 | [9][10] |
| Recommended Molar Excess (for Proteins) | 5 to 20-fold | [3][7] |
| Incubation Time (Room Temperature) | 30 - 60 minutes | [1][3][4] |
| Incubation Time (on ice or 4°C) | 2 hours | [1][3][4][13] |
Experimental Protocols
Protocol for Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials Required:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.[1][3][4]
-
Prepare Protein Solution: Dissolve your protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1][10]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a final concentration of 10 mM.[1][3][4]
-
Reaction: Add a 20-fold molar excess of the dissolved this compound solution to your protein solution.[1][3][4] Ensure that the volume of the organic solvent does not exceed 10% of the total reaction volume.[1][3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][3][4]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 20-50 mM.[10]
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column or dialysis.[1][3][10]
-
Storage: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.[1][3]
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. This compound, 1334178-03-8 | BroadPharm [broadpharm.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. axispharm.com [axispharm.com]
- 9. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 12. precisepeg.com [precisepeg.com]
- 13. NHS-PEG-NHS [nanocs.net]
Technical Support Center: Quenching Unreacted NHS-PEG4-(m-PEG12)3-ester
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the quenching of unreacted NHS-PEG4-(m-PEG12)3-ester in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction of an NHS ester?
A1: Quenching is a critical step to terminate the conjugation reaction. It involves adding a reagent that reacts with any remaining, unreacted NHS-ester functional groups on the PEG linker. This prevents further, uncontrolled reactions with your target molecule or other components in the reaction mixture, ensuring a more homogenous final product. Unquenched reactions can lead to undesirable side-reactions, aggregation, or modification of molecules during downstream processing and storage.
Q2: What are the common methods to quench unreacted this compound?
A2: There are two primary methods for quenching unreacted NHS esters:
-
Addition of a Primary Amine-Containing Reagent: This is the most common method. Small molecules with a primary amine, such as Tris, glycine (B1666218), or ethanolamine, are added in molar excess to the reaction. These "quenching agents" react with the unreacted NHS esters to form stable amide bonds.
-
Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of hydrolysis is highly dependent on the pH of the solution.[1][2] Increasing the pH to 8.6 or higher can effectively quench the reaction by accelerating hydrolysis, which has a half-life of about 10 minutes at this pH.[1][3]
Q3: Can I use a Tris-based buffer (TBS) for my conjugation reaction?
A3: No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation reaction itself.[1][4] These buffer components will compete with the primary amines on your target molecule for reaction with the NHS ester, which will significantly reduce the efficiency of your conjugation.[4] However, Tris and glycine are excellent choices for quenching the reaction after the conjugation is complete.[1][5]
Q4: How does the branched structure of this compound affect the quenching step?
A4: The branched structure of this particular PEG linker may introduce steric hindrance, potentially slowing down the reaction of the NHS ester with the target molecule and with the quenching agent.[6] While the fundamental chemistry of the NHS ester remains the same, it is important to ensure that a sufficient molar excess of the quenching agent and adequate reaction time are provided to overcome any potential steric effects and ensure complete quenching.
Troubleshooting Guide
Issue 1: Incomplete Quenching or Continued Reactivity After Quenching
-
Potential Cause: Insufficient amount of quenching reagent.
-
Potential Cause: Inadequate quenching time.
-
Recommended Solution: Extend the incubation time for the quenching step. While 15-30 minutes is often sufficient, allowing the reaction to proceed for up to an hour can ensure completion.[5]
-
-
Potential Cause: Inefficient mixing of the quenching agent.
-
Recommended Solution: Ensure the quenching reagent is thoroughly mixed into the reaction solution, especially if the reaction volume is large or the solution is viscous.
-
Issue 2: Precipitation or Aggregation of the Conjugate After Adding the Quenching Agent
-
Potential Cause: Change in pH upon addition of the quenching buffer.
-
Recommended Solution: Ensure the pH of your quenching buffer is compatible with your protein's stability. Prepare the quenching agent in a buffer that maintains the final pH of the reaction mixture within a range that is optimal for your protein's solubility.
-
-
Potential Cause: High concentration of the final conjugate.
-
Recommended Solution: Perform the conjugation and quenching reactions at a lower protein concentration if aggregation is observed. The PEGylated conjugate may have different solubility characteristics than the unmodified protein.
-
Issue 3: Loss of Biological Activity of the Protein Conjugate
-
Potential Cause: The quenching agent itself is interfering with the protein's function.
-
Recommended Solution: While common quenching agents are generally inert, if you suspect an interaction, consider switching to an alternative quenching agent (e.g., from Tris to glycine). Alternatively, you can use the hydrolysis method of quenching by raising the pH, which avoids the introduction of additional small molecules.[3]
-
-
Potential Cause: The pH of the quenching buffer is detrimental to the protein's stability.
-
Recommended Solution: Carefully control the pH during the quenching step. Ensure the final pH of the reaction mixture remains within the known stability range for your protein.
-
Quantitative Data Summary
| Quenching Method | Reagent | Typical Working Concentration | Typical Reaction Time | Key Considerations |
| Primary Amine Quenching | Tris (tris(hydroxymethyl)aminomethane) | 20-100 mM | 15-60 minutes | Commonly used and effective. Ensure the final pH is compatible with your protein.[4][5] |
| Glycine | 20-100 mM | 15-60 minutes | A simple and effective quenching agent.[3][5] | |
| Ethanolamine | 20-50 mM | 15-60 minutes | Another effective primary amine for quenching. | |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Can also be used to cleave any potential O-acyl esters formed as side products.[7][8] | |
| Hydrolysis | pH Adjustment | pH > 8.5 | 10-30 minutes | Avoids the addition of extra small molecules. The half-life of the NHS ester is about 10 minutes at pH 8.6.[1] Ensure your protein is stable at the higher pH. |
Experimental Protocols
Protocol for Quenching with a Primary Amine Reagent
-
Prepare the Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine at a pH that is compatible with your protein (typically pH 7.4 - 8.0).
-
Add the Quenching Agent: After the desired conjugation reaction time has elapsed, add the quenching stock solution to your reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to every 1 mL of your reaction mixture.
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[5]
-
Purification: Proceed to the purification step (e.g., size-exclusion chromatography, dialysis) to remove the quenched PEG linker, unreacted quenching agent, and other reaction byproducts.[7]
Visualizations
Caption: Experimental workflow for NHS-ester PEGylation including the quenching step.
Caption: Troubleshooting logic for quenching unreacted NHS-PEG esters.
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 1334178-03-8 | BroadPharm [broadpharm.com]
Technical Support Center: Characterization of NHS-PEG4-(m-PEG12)3-ester Conjugates by HPLC
Welcome to the technical support center for the characterization of NHS-PEG4-(m-PEG12)3-ester conjugates by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of these branched PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound conjugates by HPLC?
A1: The primary challenges stem from the molecule's unique structure. These include:
-
Lack of a strong chromophore: The PEG backbone does not absorb UV light well, necessitating alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[1][2]
-
Hydrolytic instability: The NHS-ester group is susceptible to hydrolysis, which can occur during sample preparation, storage, and even during the HPLC analysis itself. This can lead to the appearance of impurity peaks and inaccurate quantification.[3][4]
-
Structural heterogeneity: Branched PEGs can exhibit conformational differences, which may lead to peak broadening or splitting.[5][6]
-
Potential for aggregation: PEGylated molecules can sometimes aggregate, leading to complex chromatograms and recovery issues.[5]
Q2: Which HPLC mode is most suitable for analyzing this type of conjugate?
A2: Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of PEGylated molecules, including PROTAC linkers with similar PEG structures.[5][7] It separates molecules based on their hydrophobicity. Given the structure of the this compound, RP-HPLC on a C8 or C18 column is a good starting point.[8][9]
Q3: My this compound is not UV active. What detector should I use?
A3: For molecules lacking a UV chromophore, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended.[1][2][]
-
CAD generally offers higher sensitivity and a wider dynamic range compared to ELSD.[11][12]
-
ELSD is also a viable option and is widely used for the analysis of PEGylated compounds.[13]
Q4: How can I prevent the hydrolysis of the NHS-ester during sample preparation and analysis?
A4: To minimize hydrolysis, the following precautions are crucial:
-
Use anhydrous solvents: Prepare samples in anhydrous organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) immediately before analysis.[3][4]
-
Work quickly and at low temperatures: Minimize the time the sample is in an aqueous environment and keep samples cool.[3]
-
Use amine-free buffers: If an aqueous buffer is necessary for the mobile phase, ensure it is free of primary amines (e.g., Tris, glycine) as these will react with the NHS-ester. Phosphate, carbonate, or borate (B1201080) buffers are suitable alternatives.[3][4]
-
Control mobile phase pH: While a slightly acidic mobile phase (e.g., with 0.1% TFA) is common for RP-HPLC, prolonged exposure to aqueous conditions, even at low pH, can lead to some hydrolysis.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound conjugates.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No Peak or Very Small Peak | 1. No UV chromophore: The molecule does not absorb at the selected UV wavelength. 2. Sample degradation: The NHS-ester has completely hydrolyzed. 3. Injection issue: The sample was not properly injected. 4. Detector malfunction: The detector is not functioning correctly. | 1. Use a universal detector like CAD or ELSD.[1][2] 2. Prepare fresh samples in anhydrous solvent immediately before injection.[3][4] Store the stock reagent under desiccated conditions at -20°C.[3] 3. Check the autosampler for air bubbles and ensure the correct injection volume is set. 4. Run a system suitability test with a known standard to verify detector performance. |
| Broad Peaks | 1. Column overload: Too much sample has been injected. 2. Secondary interactions: The analyte is interacting with active sites on the column packing. 3. High dead volume: Excessive tubing length or improper connections. 4. Conformational isomers: The branched PEG exists in multiple conformations. | 1. Reduce the injection volume or dilute the sample.[3] 2. Use a high-purity silica (B1680970) column. Add a mobile phase modifier like 0.1% TFA to suppress silanol (B1196071) interactions.[14] 3. Use shorter, narrower ID tubing and ensure all fittings are properly connected. 4. This can be inherent to the molecule. Try adjusting the column temperature; higher temperatures can sometimes improve peak shape by accelerating conformational interchange. |
| Peak Tailing | 1. Silanol interactions: Acidic silanol groups on the silica packing interact with the analyte. 2. Column contamination: The column is fouled with strongly retained compounds. 3. Inappropriate mobile phase pH: The pH is not optimal for the analyte. | 1. Use a mobile phase with a low pH (e.g., containing 0.1% TFA or formic acid) to suppress silanol ionization.[14][15] Consider using an end-capped column. 2. Wash the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol). If tailing persists, the column may need to be replaced. 3. Adjust the mobile phase pH. For this ester, a slightly acidic pH is generally recommended. |
| Peak Splitting or Shoulders | 1. Co-eluting impurity: An impurity, such as the hydrolyzed ester, is eluting very close to the main peak. 2. Column void or blockage: A void has formed at the head of the column, or the inlet frit is partially blocked. 3. Sample solvent mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase. 4. Branched structure effects: Different branches interacting differently with the stationary phase. | 1. Optimize the gradient to improve resolution. A shallower gradient can often separate closely eluting peaks.[5] 2. Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[4][16] 3. Dissolve the sample in the initial mobile phase composition whenever possible.[3] 4. Experiment with different column temperatures or a different stationary phase (e.g., C8 vs. C18) to alter selectivity. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation: Variations in solvent ratios or buffer concentration. 2. Column not equilibrated: Insufficient time for the column to stabilize with the initial mobile phase conditions. 3. Temperature fluctuations: The column temperature is not stable. 4. Pump issues: Leaks or air bubbles in the pump. | 1. Prepare mobile phases carefully and consistently. Premixing solvents can improve reproducibility. 2. Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) before each injection. 3. Use a column oven to maintain a constant temperature. 4. Purge the pump to remove air bubbles and check for leaks. |
Experimental Protocols
Representative RP-HPLC-CAD/ELSD Method
This protocol is a starting point and may require optimization for your specific instrument and conjugate. It is adapted from methods used for similar PEGylated molecules.[8][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by re-equilibration at 20% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-20 µL |
Detector Settings (CAD/ELSD):
| Detector | Parameter | Setting |
| CAD | Nebulizer Temperature | Low |
| Power Function Value | 1.2 (Optimize for your analyte)[17] | |
| ELSD | Nebulizer Temperature | 50 °C (Optimize)[13] |
| Evaporator Temperature | 70 °C (Optimize)[13] | |
| Gas Flow Rate | 1.4 SLM (Optimize)[13] |
Sample Preparation Protocol
-
Storage: Store the solid this compound conjugate at -20°C under desiccated conditions to prevent hydrolysis.[3]
-
Stock Solution: Just before analysis, allow the vial to warm to room temperature before opening to prevent condensation.[3] Prepare a stock solution of approximately 1 mg/mL in anhydrous DMF or DMSO.[4]
-
Working Solution: Dilute the stock solution to a suitable concentration (e.g., 0.1-0.5 mg/mL) using the initial mobile phase composition (e.g., 80% Mobile Phase A / 20% Mobile Phase B).[3]
-
Injection: Inject the working solution onto the HPLC system immediately after preparation.
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. hplc.eu [hplc.eu]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. uhplcs.com [uhplcs.com]
- 17. waters.com [waters.com]
Technical Support Center: Mass Spectrometry Analysis of PEGylated Proteins
Welcome to the technical support center for the mass spectrometry analysis of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the mass spectrometry analysis of PEGylated proteins?
A1: The primary challenges stem from the inherent properties of polyethylene (B3416737) glycol (PEG) and the complexity of the resulting conjugates. Key difficulties include:
-
Heterogeneity and Polydispersity: PEG reagents are often a heterogeneous mixture of different chain lengths, leading to a polydisperse product with a range of molecular weights. This results in broad, complex mass spectra that are difficult to interpret.[1][2][3]
-
Spectral Congestion: The polydispersity of PEG, combined with the multiple charge states proteins acquire during electrospray ionization (ESI), leads to highly congested mass spectra with overlapping isotopic clusters.[1]
-
Charge State Complexity: PEGylated proteins can acquire a wide range of charges in the ESI source, further complicating the mass spectrum and making manual interpretation nearly impossible.[1]
-
Ion Suppression: The presence of a heterogeneous PEGylated protein mixture can lead to ion suppression effects, where the ionization of some species is hindered, potentially leading to an inaccurate representation of the sample's composition.
-
Determining the Degree and Site of PEGylation: Accurately determining the number of PEG chains attached to the protein and identifying the specific amino acid residues they are conjugated to requires specialized analytical approaches.[2]
Q2: What is PEG contamination and how can I avoid it?
A2: PEG contamination is the unintentional introduction of polyethylene glycol into your sample, which can significantly interfere with mass spectrometry analysis. PEG is a common component in many laboratory consumables and personal care products, making it a frequent contaminant.
Sources of PEG Contamination:
-
Laboratory Consumables: Plasticware, pipette tips, and centrifuge tubes can leach PEG or its derivatives.
-
Reagents and Solvents: Some reagents may contain PEG as a stabilizer or surfactant. It's also crucial to use high-purity, MS-grade solvents.
-
Detergents: Many laboratory detergents, such as Triton X-100 and Tween, contain PEG. Glassware washed with these detergents can be a significant source of contamination.
-
Personal Care Products: Hand creams and lotions often contain PEG. It is advisable to wear gloves and wash them thoroughly before handling samples.
Prevention Strategies:
-
Use glassware whenever possible and rinse it extensively with high-purity water and organic solvents before use.
-
Utilize PEG-free laboratory consumables.
-
Avoid detergents containing PEG for cleaning labware.
-
Always wear powder-free nitrile gloves and change them frequently.
Q3: What is charge deconvolution and why is it essential for analyzing PEGylated proteins?
A3: Charge deconvolution is a computational process that transforms a complex mass spectrum showing multiple charge states of an ion into a simplified spectrum that displays the neutral mass of the molecule.[2] For PEGylated proteins, which produce highly complex spectra with numerous overlapping charge states due to PEG polydispersity, deconvolution is crucial for:[1][2]
-
Determining the Molecular Weight: It allows for the accurate determination of the average molecular weight of the heterogeneous PEGylated protein population.[1]
-
Assessing the Degree of PEGylation: By comparing the deconvoluted mass of the PEGylated protein to the unmodified protein, the average number of attached PEG chains can be calculated.
-
Resolving Heterogeneity: Advanced deconvolution algorithms can often resolve different PEGylated species within the mixture, providing information on the distribution of PEG chains.[2]
Several software packages are available for this purpose, including ProMass HR and BioAnalyst.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of PEGylated proteins.
Problem 1: My mass spectrum is extremely complex and uninterpretable, with a broad hump instead of distinct peaks.
-
Possible Cause: High degree of heterogeneity and polydispersity of the PEGylated protein, leading to extensive overlapping of charge states.
-
Troubleshooting Workflow:
Troubleshooting workflow for complex spectra. Solutions:
-
Optimize Sample Preparation:
-
Remove Excess PEG: Ensure all unconjugated PEG is removed from the sample using techniques like size-exclusion chromatography (SEC) or tangential flow filtration.
-
Deglycosylation: If the protein is glycosylated, consider enzymatic deglycosylation to reduce heterogeneity.[2]
-
-
Employ Charge-Stripping Agents:
-
The post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA), can reduce the number of charges on the PEGylated protein, simplifying the spectrum.[1] This shifts the charge envelope to a higher m/z range, often with better separation of individual charge states.
-
-
Utilize High-Resolution Mass Spectrometry:
-
Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high resolution and mass accuracy, which can help to resolve the complex isotopic patterns of large PEGylated proteins.[1]
-
-
Use Advanced Deconvolution Software:
-
Problem 2: I am seeing a repeating series of peaks with a mass difference of approximately 44 Da, even in my blank injections.
-
Possible Cause: PEG contamination in the LC-MS system. The 44 Da difference corresponds to the mass of a single ethylene (B1197577) glycol monomer.
-
Troubleshooting Workflow:
Troubleshooting workflow for PEG contamination. Solutions:
-
Identify the Source:
-
Solvents: Analyze your mobile phases and sample diluents directly to check for contamination.
-
Tubing and Fittings: Inspect and replace any contaminated PEEK tubing or fittings in your LC system.
-
Sample Preparation: Review your sample preparation workflow for potential sources of PEG, as detailed in the FAQ section.
-
-
Systematic Cleaning:
-
Flush the entire LC system, including the autosampler and column, with a series of solvents of increasing polarity (e.g., isopropanol, methanol, water) to remove the contaminant.
-
Clean the ESI source components according to the manufacturer's instructions.
-
-
Preventive Measures:
-
Implement the contamination prevention strategies outlined in the FAQ section to avoid future issues.
-
-
Problem 3: My deconvolution software is failing to produce a meaningful result or is giving multiple artifacts.
-
Possible Cause: The raw data quality is poor, or the deconvolution parameters are not optimized for your specific sample.
-
Troubleshooting Workflow:
Troubleshooting workflow for deconvolution issues. Solutions:
-
Improve Raw Data Quality:
-
Ensure your mass spectrum has a good signal-to-noise ratio. If necessary, acquire data for a longer duration or increase the sample concentration.
-
Use charge-stripping agents to simplify the spectrum before deconvolution.
-
-
Optimize Deconvolution Parameters:
-
Mass Range: Set a realistic mass range for the expected PEGylated protein.
-
Charge State Range: Define the expected charge state range.
-
Peak Picking: Adjust the peak picking parameters to correctly identify the charge states in the raw spectrum.
-
Consult Software Documentation: Refer to the user manual of your deconvolution software for specific guidance on parameter optimization. For example, ProMass HR allows for the creation of detailed peak models to improve deconvolution accuracy.[2]
-
-
Manual Inspection:
-
Carefully examine the raw mass spectrum to ensure that the charge state series is clearly visible and not obscured by noise or contaminants.
-
-
Experimental Protocols
Protocol 1: Sample Preparation for Intact Mass Analysis of a PEGylated Protein
This protocol outlines the general steps for preparing a PEGylated protein sample for LC-MS analysis.
-
Removal of Excess PEG:
-
Use a size-exclusion chromatography (SEC) column with a suitable molecular weight cutoff to separate the PEGylated protein from smaller, unreacted PEG molecules.
-
Alternatively, use centrifugal filter units with an appropriate molecular weight cutoff (e.g., 50 kDa for larger proteins) to buffer exchange the sample and remove excess PEG.[2] Repeat the buffer exchange 3-5 times.
-
-
Buffer Exchange into a Volatile Buffer:
-
Exchange the buffer of the purified PEGylated protein into a volatile buffer compatible with mass spectrometry, such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water. This is crucial for efficient ionization and to prevent salt buildup in the mass spectrometer.
-
-
Deglycosylation (Optional):
-
If the protein is glycosylated and this contributes significantly to heterogeneity, perform enzymatic deglycosylation using an enzyme like PNGase F. Follow the manufacturer's protocol for the specific enzyme.[2]
-
Protocol 2: Generic LC-MS Method for PEGylated Protein Analysis
This protocol provides a starting point for developing an LC-MS method for intact PEGylated proteins.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for large proteins, such as a C4 or C8 column with a pore size of 300 Å.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5-95% B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40-60 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a TOF or Orbitrap.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Optimized for the specific instrument and flow rate.
-
Mass Range: A wide range to cover all expected charge states, e.g., m/z 1000-5000.
-
-
Post-Column Addition of Charge-Stripping Agent (Optional):
-
Prepare a solution of 0.2-1% triethylamine (TEA) in isopropanol.
-
Introduce this solution into the LC flow post-column using a T-junction at a flow rate of 10-20 µL/min.[1]
-
Data Presentation
Table 1: Common PEG Reagents and their Properties
| PEG Reagent Type | Linker Chemistry | Typical Molecular Weights (Da) | Characteristics |
| mPEG-NHS | N-hydroxysuccinimide ester | 2,000 - 40,000 | Amine-reactive, forms stable amide bonds. |
| mPEG-Maleimide | Maleimide | 2,000 - 40,000 | Thiol-reactive, forms stable thioether bonds. |
| mPEG-Aldehyde | Aldehyde | 2,000 - 40,000 | Reacts with N-terminal amines or hydrazides. |
| Branched PEG | Multi-arm NHS or Maleimide | 10,000 - 40,000 | Provides a more globular structure to the conjugate. |
Table 2: Effect of Triethylamine (TEA) Concentration on Charge State Distribution
This table illustrates the typical effect of increasing the concentration of the charge-stripping agent TEA on the observed charge states of a PEGylated protein.
| TEA Concentration | Predominant Charge States | Spectral Complexity |
| 0% | High (e.g., +15 to +25) | Very High |
| 0.2% | Moderate (e.g., +10 to +18) | Reduced |
| 0.5% | Lower (e.g., +7 to +12) | Significantly Reduced[1] |
| 1.0% | Low (e.g., +5 to +9) | Low |
References
Validation & Comparative
Navigating the Maze of PROTAC Linkers: A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the choice of a PROTAC (Proteolysis-Targeting Chimera) linker is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of NHS-PEG4-(m-PEG12)3-ester and other prevalent PROTAC linkers, offering researchers and drug development professionals a data-driven framework for informed decision-making.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While often perceived as a simple spacer, the linker's composition, length, and flexibility profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5]
The Contender: this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[6][7] Its structure, characterized by a branched PEG architecture, is designed to enhance hydrophilicity. This increased water solubility can be advantageous for PROTACs, which are often large and lipophilic molecules prone to poor solubility.[2][8] The N-hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to a primary amine on one of the PROTAC's ligands.[6]
A Comparative Analysis of PROTAC Linker Classes
The rational design of a PROTAC necessitates a careful consideration of the linker's properties. Linkers are broadly categorized into flexible, rigid, and "clickable" types, each with distinct advantages and disadvantages.[4][9]
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers, predominantly composed of alkyl chains or PEG units, have been the most widely used in PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.[3][4]
-
PEG Linkers: These are the most common motifs, found in approximately 54-55% of reported PROTACs.[3][8] Their primary advantage is the enhancement of solubility and cell permeability.[8][10] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the molecule's polarity.[2] However, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane and may lead to reduced metabolic stability.[1][2]
-
Alkyl/Ether Linkers: Comprising simple hydrocarbon chains, these linkers offer a high degree of conformational flexibility.[4] While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can negatively impact solubility.[4][] However, this increased lipophilicity can sometimes be advantageous for cell membrane permeability.[]
Rigid Linkers: Engineering Conformational Control
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1][4] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][] Triazole-containing linkers, often synthesized via "click chemistry," are a popular type of rigid linker due to their metabolic stability.[1]
"Clickable" Linkers: Facilitating Modular Synthesis
The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[4][] This approach allows for the efficient and modular assembly of PROTACs with diverse linkers, accelerating the optimization process.[3] The resulting triazole ring is metabolically robust and contributes to the rigidity of the linker.[1][3]
Data-Driven Insights: The Impact of Linker Properties on PROTAC Performance
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[4] The following tables summarize key characteristics of different linker types and provide illustrative experimental data on the impact of linker length and composition.
Table 1: Comparative Characteristics of PROTAC Linker Types
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| PEG Linkers | Repeating ethylene (B1197577) glycol units | Enhances solubility and cell permeability; synthetically versatile for length modification.[2][8] | Can decrease metabolic stability; excessive length may hinder cell uptake.[1][2] |
| Alkyl/Ether Linkers | Hydrocarbon chains, may contain ether linkages | High conformational flexibility; synthetically accessible.[4] | Generally hydrophobic, can lead to poor solubility.[4] |
| Rigid Linkers | Cyclic structures (e.g., piperazine, aromatic rings) | Pre-organizes PROTAC for potent degradation; enhances metabolic stability.[1][4] | Can be more synthetically challenging. |
| Clickable Linkers | Often contain triazoles formed via click chemistry | Facilitates rapid and modular PROTAC synthesis; metabolically stable.[3][4] | The triazole moiety adds to the rigidity of the linker. |
Table 2: Illustrative Data on the Impact of Linker Length and Composition on Protein Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [3] |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - | [3] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [3] |
| ERα | Alkyl | 9 | 140,000 (IC50) | - | [3] |
| ERα | Alkyl | 16 | 26,000 (IC50) | - | [3] |
| BRD4 (CRBN-based) | PEG | 0 | < 0.5 µM | - | [3] |
| BRD4 (CRBN-based) | PEG | 1-2 units | > 5 µM | - | [3] |
| BRD4 (CRBN-based) | PEG | 4-5 units | < 0.5 µM | - | [3] |
Note: This table presents a compilation of data from different studies and is intended for illustrative purposes to highlight general trends. Direct comparison of absolute values across different experimental systems should be made with caution.
Visualizing the Process: Pathways and Workflows
To better understand the mechanisms and methodologies involved in PROTAC development, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control protein. Repeat the antibody incubation and detection steps.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The selection of a PROTAC linker is a multifaceted challenge that requires a balance of solubility, permeability, and conformational control to achieve optimal protein degradation. While this compound, with its branched PEG structure, is designed to address the common challenge of poor solubility, the ideal linker is highly dependent on the specific target protein and E3 ligase pair.[14] The general principles and comparative data presented in this guide provide a foundational understanding for researchers to navigate the complex landscape of PROTAC linker design and accelerate the development of novel protein-degrading therapeutics. The empirical "trial and error" approach to linker optimization is progressively being supplanted by more rational, structure-guided strategies, promising a future of PROTACs with enhanced potency and drug-like properties.[2]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. chempep.com [chempep.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming PEGylation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased drug stability, reduced immunogenicity, and prolonged circulation half-life.[1][2] Consequently, the thorough characterization of PEGylated proteins is a critical aspect of drug development and quality control.[2] This guide provides a comprehensive comparison of key analytical techniques used to confirm and characterize PEGylation, supported by experimental data and detailed protocols.
I. Overview of Analytical Techniques
A variety of analytical methods are employed to assess the successful conjugation of PEG to a protein and to characterize the resulting product heterogeneity.[3] These techniques provide information on the degree of PEGylation (the number of PEG molecules attached per protein), the site of attachment, and the overall purity of the sample. The most common methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Dynamic Light Scattering (DLS). Each technique offers distinct advantages and limitations in terms of the information it provides, its sensitivity, and its resolution.
II. Quantitative Comparison of Key Techniques
The selection of an appropriate analytical technique depends on the specific information required. The following table summarizes the quantitative performance of the most widely used methods for PEGylation analysis.
| Technique | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (MS) | ||||||
| MALDI-TOF MS | Average molecular weight, degree of PEGylation, distribution of PEGylated species.[3][4] | Moderate to High | High (pmol to fmol) | High | Rapid analysis, tolerant to some impurities.[4][5] | Limited fragmentation for site analysis, potential for ion suppression.[6] |
| ESI-MS | Accurate molecular weight of intact protein and conjugates, identification of PEGylation sites (with fragmentation).[2][3] | High | High (fmol to amol) | Moderate | High mass accuracy, suitable for complex mixtures.[7] | Requires high sample purity, complex spectra for heterogeneous samples.[7][8] |
| LC-MS | Separation of different PEGylated species followed by mass determination and site analysis.[9] | High | High | Moderate | Combines separation with high-resolution mass analysis.[9] | Method development can be complex.[8] |
| Chromatography | ||||||
| HPLC (RP-HPLC, IEX) | Separation and quantification of unreacted protein, PEG, and PEGylated species.[1][] | High | Moderate to High | High | Robust, reproducible, and well-established for quality control.[] | Indirectly determines degree of PEGylation based on retention time shifts.[11] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume, estimation of molecular weight and aggregation.[11][12] | Low to Moderate | Moderate | High | Simple and robust for separating species of different sizes.[] | Limited resolution for species with similar hydrodynamic radii.[11] |
| SEC-MALS | Absolute molecular weight determination of separated species, degree of conjugation.[12][14][15] | Moderate | Moderate | Moderate | Provides absolute molar mass without the need for standards.[14][15] | Requires specialized detectors and software.[15] |
| Electrophoresis | ||||||
| SDS-PAGE | Qualitative assessment of PEGylation, estimation of apparent molecular weight.[16] | Low | Moderate | High | Simple, inexpensive, and widely available.[16] | Provides only apparent molecular weight, not accurate for PEGylated proteins.[16] |
| Capillary Electrophoresis (CE) | High-resolution separation of PEGylated isomers and determination of purity.[][17] | High | High | Moderate | High efficiency and resolution, requires small sample volumes.[][17] | Can be sensitive to buffer composition and capillary surface interactions.[17] |
| Spectroscopy | ||||||
| NMR Spectroscopy | Determination of degree of PEGylation, structural information about the conjugate.[18][19] | Low (for large proteins) | Low | Low | Provides detailed structural information in solution.[18] | Requires high sample concentration and isotopic labeling for detailed analysis.[18][20] |
| Light Scattering | ||||||
| Dynamic Light Scattering (DLS) | Measurement of hydrodynamic radius, assessment of aggregation.[21][22] | Low | Moderate | High | Rapid and non-invasive assessment of size and aggregation.[22] | Provides an average size and is sensitive to the presence of large aggregates.[22] |
III. Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible results. This section provides an overview of the experimental protocols for key techniques and visual workflows.
A. Mass Spectrometry: MALDI-TOF for Degree of PEGylation
Mass spectrometry, particularly MALDI-TOF, is a powerful technique for determining the average molecular weight of a PEGylated protein and assessing the distribution of different PEGylated species.[3]
Experimental Protocol:
-
Sample Preparation:
-
Desalt the PEGylated protein sample using a suitable method (e.g., dialysis, size-exclusion chromatography, or centrifugal filters) to remove interfering salts and buffers.[23]
-
Co-crystallize the analyte with a suitable matrix solution (e.g., sinapinic acid for proteins) on a MALDI target plate.[4] For PEGylated materials, the addition of a cation source like NaCl can improve signal intensity.[5]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using standards of known molecular weights that bracket the expected mass of the PEGylated protein.
-
Optimize the laser intensity and detector voltage to obtain a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra in the appropriate mass range.
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.
-
The mass difference between adjacent peaks corresponds to the molecular weight of a single PEG chain.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. enovatia.com [enovatia.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. lcms.cz [lcms.cz]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. wyatt.com [wyatt.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. benchchem.com [benchchem.com]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and application of PEGylated tracer particles for measuring protein solution viscosities using Dynamic Light Scattering-based microrheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. sciex.com [sciex.com]
Navigating the Bioconjugation Maze: A Comparative Guide to NHS-PEG4-(m-PEG12)3-ester
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and ability to enhance the in vivo half-life of bioconjugates.[1] This guide provides a detailed comparison of the branched PEG linker, NHS-PEG4-(m-PEG12)3-ester, with other PEG-based and alternative linkers, supported by experimental data to inform optimal selection.
This compound: A Branched Architecture for Enhanced Performance
This compound is a branched PEG derivative featuring a terminal N-hydroxysuccinimide (NHS) ester.[2][3] The NHS ester facilitates covalent conjugation to primary amines (-NH2) present on proteins, amine-modified oligonucleotides, and other molecules.[2][3] Its unique branched structure, consisting of a PEG4 core with three m-PEG12 arms, offers potential advantages over traditional linear PEG linkers, including a larger hydrodynamic radius which can reduce renal clearance and a higher potential for drug loading in ADCs.[1][]
Comparative Performance Analysis
The choice of linker architecture—branched versus linear—and the length of the PEG chains significantly impact the properties of the resulting bioconjugate. The following tables summarize quantitative data from studies comparing different PEG linker strategies.
| Linker Architecture (DAR 8) | Clearance Rate (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | [5] |
| Pendant (P-(PEG12)2) | Low | [5] |
| Table 1: Impact of Linker Architecture on ADC Clearance. This data suggests that a branched or pendant PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.[5] |
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Reference |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5 | [1] |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68 | [1][6] |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074 | [1][6] |
| Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Architectures. This data highlights that a "long" branched linker can lead to significantly higher potency in HER2-positive cell lines compared to a "short" branched linker.[1][6] |
The Rise of Non-PEG Alternatives
While PEG linkers offer numerous benefits, concerns about potential immunogenicity and non-biodegradability have prompted the exploration of alternatives.[6] Polysarcosine and polypeptides are emerging as viable options, offering improved biocompatibility and biodegradability.[6]
| Linker Type | Key Advantages | Key Disadvantages |
| Polysarcosine (PSar) | Low immunogenicity, biodegradable, good solubility | Less established than PEG |
| Polypeptides | Biodegradable, low immunogenicity, tunable properties | Potential for enzymatic cleavage at unintended sites |
| Table 3: Comparison of PEG and Non-PEG Linker Alternatives. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments in bioconjugation.
Protocol 1: General Protein Conjugation with NHS-PEG Ester
This protocol describes the site-specific conjugation of an NHS-activated PEG linker to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris or glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-PEG ester in DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 20-fold molar excess of the PEG linker solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: (Optional) Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove unreacted PEG linker and purify the conjugated protein using an SEC column.
-
Characterization: Determine the degree of labeling and purity of the conjugate using techniques such as UV-Vis spectroscopy, HIC, and SEC.[5][7]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of an antibody-drug conjugate.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in the cell culture medium.
-
Incubation: Add the diluted ADC or control solutions to the cells and incubate for a period determined by the specific assay (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Visualizing the Process
Diagrams can clarify complex biological and chemical processes. Below are Graphviz visualizations of a typical bioconjugation workflow and the PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hyperbranched PEG-based multi-NHS polymer and bioconjugation with BSA - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Safety Operating Guide
Proper Disposal of NHS-PEG4-(m-PEG12)3-ester: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of NHS-PEG4-(m-PEG12)3-ester, a branched polyethylene (B3416737) glycol (PEG) derivative with a terminal N-hydroxysuccinimide (NHS) ester. Adherence to these procedures is critical for laboratory safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE) must be worn at all times, including chemical-resistant gloves, safety goggles, and a laboratory coat. An accessible safety shower and eyewash station are mandatory. Avoid inhalation of dust or fumes and direct contact with skin and eyes.
Disposal Procedures for Spills and Unused Material
The disposal strategy for this compound depends on the quantity of the waste. The following table summarizes the recommended approaches:
| Disposal Method | Recommended For | Primary Hazard Mitigation | Key Procedural Step |
| Chemical Inactivation (Hydrolysis) | Small quantities of expired or unused reagent | Reduces the reactivity of the NHS ester group | Treatment with a basic solution followed by neutralization |
| Licensed Waste Disposal | Large quantities, contaminated materials, and solid waste | Ensures regulatory compliance and safe handling | Packaging in a labeled container for collection by a certified waste management provider |
Experimental Protocol: Chemical Inactivation via Hydrolysis
For small quantities of this compound, chemical inactivation through hydrolysis is a viable option to render the compound less reactive prior to disposal.
-
Preparation of Inactivating Solution: In a designated chemical fume hood, prepare a 1 M solution of sodium bicarbonate in water.
-
Dissolution and Reaction: Carefully add the this compound waste to the sodium bicarbonate solution. The NHS ester will readily hydrolyze in the aqueous basic environment.
-
Reaction Time: Allow the mixture to react for a minimum of one hour to ensure complete hydrolysis of the NHS ester group.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by the dropwise addition of a dilute acid, such as 1 M hydrochloric acid.
-
Final Disposal: The resulting neutralized solution, containing the hydrolyzed PEG compound and N-hydroxysuccinimide, should be disposed of in accordance with local and institutional regulations for non-hazardous aqueous waste.
Procedure for Licensed Chemical Waste Disposal
For larger quantities or for materials contaminated with this compound, disposal as hazardous waste is required.
-
Waste Collection: Collect the waste material in a designated, leak-proof container that is compatible with the chemical.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is the responsibility of the researcher to be aware of and adhere to all institutional and governmental regulations regarding chemical waste disposal. When in doubt, always consult with your institution's Environmental Health and Safety department.
Essential Safety and Logistics for Handling NHS-PEG4-(m-PEG12)3-ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance for the safe use and disposal of NHS-PEG4-(m-PEG12)3-ester, a branched polyethylene (B3416737) glycol (PEG) derivative with a terminal N-hydroxysuccinimide (NHS) ester, commonly used for labeling primary amines in bioconjugation.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, appropriate personal protective equipment is crucial to minimize exposure. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard should be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: When handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is moisture-sensitive.[1] Store the vial at -20°C in a desiccator to prevent hydrolysis of the NHS ester.[1][2]
-
Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation onto the product.[1]
2. Preparation of Solutions:
-
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3]
-
Due to the hydrolytic instability of the NHS ester, it is recommended to dissolve the compound immediately before use.[1] Stock solutions should not be prepared for long-term storage.[1]
-
When preparing for bioconjugation, avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[1] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable alternative.[1]
3. Reaction and Quenching:
-
The reaction of the NHS ester with primary amines is most efficient at a pH of 7-8.[4]
-
After the reaction is complete, any unreacted NHS ester can be quenched. This can be achieved by adding a buffer containing primary amines (e.g., Tris or glycine) or by adjusting the pH to >8.5 to accelerate hydrolysis.[4]
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including unused solid, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), should be considered chemical waste.
-
Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.
2. Solid Waste Disposal:
-
Unused or expired solid this compound should be collected in its original vial and placed in the designated solid hazardous waste container.
-
Do not dispose of the solid powder in the regular trash.
3. Liquid Waste Disposal:
-
Aqueous solutions containing the compound should have the reactive NHS ester quenched before collection. This can be done by allowing the solution to stand at room temperature for several hours to ensure complete hydrolysis of the NHS ester.
-
Collect the quenched aqueous solution in a designated aqueous hazardous waste container.
-
Organic solutions (e.g., in DMSO or DMF) should be collected in a separate, compatible hazardous waste container.
-
Do not dispose of solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.
4. Contaminated Labware Disposal:
-
All solid materials, such as pipette tips, microcentrifuge tubes, and gloves, that have been in contact with the compound should be collected in a designated solid hazardous waste container.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C108H206N6O52 | [5][6] |
| Molecular Weight | 2420.9 g/mol | [6] |
| Purity | >90% | [2] |
| Storage Condition | -20°C | [1][2] |
| Recommended Reaction pH | 7.0 - 8.0 | [1][4] |
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
